Linifanib (also known as ABT-869) is a potent, ATP-competitive small molecule inhibitor belonging to the class of receptor tyrosine kinase inhibitors (TKIs). Its chemical structure is characterized by the formula C₂₁H₁₈FN₅O, with an average molecular weight of 375.407 g/mol [1]. The compound is identified by several synonyms in scientific literature, including ABT-869, RG-3635, and its systematic IUPAC name, 3-[4-(3-amino-1H-indazol-4-yl)phenyl]-1-(2-fluoro-5-methylphenyl)urea [1]. As an investigational drug, it has not yet received clinical approval from major regulatory agencies like the FDA or other international bodies, but it has undergone extensive evaluation in numerous preclinical studies and clinical trials targeting various solid tumors and hematologic malignancies [1] [2].
This compound functions as a multi-targeted receptor tyrosine kinase inhibitor with a primary focus on members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. Its potency varies across different kinase targets, as detailed in the table below:
Table 1: Primary Kinase Targets of this compound and Inhibition Potency
| Kinase Target | Family | Reported IC₅₀ Values | Biological Significance |
|---|---|---|---|
| VEGFR-2 (KDR) | VEGF Receptor | ~4 nM [1] | Key regulator of tumor angiogenesis |
| FLT-3 | VEGF Receptor | ~4 nM (mutant form) [3] [1] | Driver in acute myeloid leukemia (AML) |
| PDGFR-β | PDGF Receptor | Potently inhibited [4] | Stromal support, tumor growth |
| VEGFR-1 | VEGF Receptor | Potently inhibited [2] | Angiogenesis regulation |
| CSF-1R | PDGF Receptor Family | Inhibited [5] | Tumor microenvironment modulation |
| c-KIT | PDGF Receptor Family | Inhibited [5] | Stem cell factor receptor |
The drug exhibits remarkable selectivity, showing minimal activity (IC₅₀ values >1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases, and serine/threonine kinases, which contributes to its unique safety and efficacy profile [1]. This targeted approach allows this compound to specifically disrupt pro-tumorigenic signaling pathways while largely sparing unrelated cellular processes.
This compound exerts its effects primarily through ATP-competitive inhibition [2] [5]. It binds to the ATP-binding pocket of the catalytic domain of receptor tyrosine kinases, preventing the transfer of phosphate groups to tyrosine residues on target proteins. This inhibition effectively blocks the activation of downstream signaling cascades that are critical for tumor growth and survival.
The potent inhibition of VEGFR-2 (KDR) by this compound at low nanomolar concentrations disrupts the VEGF/VEGFR signaling axis, which is the cornerstone of its antiangiogenic activity [1] [2]. By blocking this pathway, this compound prevents:
Simultaneous inhibition of PDGFR-β signaling further augments this antiangiogenic effect by disrupting the pericyte coverage of blood vessels, which is essential for vascular stability and function [4]. This dual targeting of both VEGF and PDGF signaling pathways creates a comprehensive antiangiogenic approach that more effectively suppresses tumor vasculature development and maintenance.
Beyond its antiangiogenic properties, this compound exerts direct antitumor effects, particularly in cancer cells dependent on specific mutant kinase forms. In acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations, this compound induces apoptosis through a mechanism involving Akt and glycogen synthase kinase 3β (GSK3β) [3]. The proposed mechanism involves:
In ovarian cancer models, this compound treatment led to suppression of phosphorylated Akt at Ser473, accompanied by activation and nuclear translocation of FOXO3 - a critical transcription factor regulating cell cycle arrest and apoptosis [6] [7]. This effect was consistently observed across different ovarian cancer cell lines (OVCAR3 and SKOV3), confirming the conserved nature of this mechanism across cancer types.
The core mechanism of this compound can be visualized through its effects on key signaling pathways, as illustrated below:
Figure 1: this compound inhibits multiple RTKs, suppressing downstream PI3K/Akt/mTOR and Ras/MAPK signaling pathways. This leads to reduced angiogenesis, proliferation, and survival, while promoting apoptosis.
Table 2: Summary of Key Experimental Evidence for this compound's Mechanisms
| Cancer Type | Experimental Models | Key Findings | Molecular Markers |
|---|---|---|---|
| Acute Myeloid Leukemia (AML) [3] | MV4-11 cells (FLT3-ITD mutant), mouse xenograft | Induction of apoptosis via Akt/GSK3β pathway | ↓p-Akt, ↓p-GSK3β |
| Ovarian Cancer [6] [7] | OVCAR3, SKOV3 cells | Cell cycle arrest, apoptosis via FOXO3 activation | ↓p-Akt (S473), ↑FOXO3 nuclear translocation, ↑Bax, ↓Bcl-2 |
| Gastric Cancer [8] | SGC-7901, MGC-803 cells, mouse xenograft | Synergy with chemotherapy, suppression of AKT/mTOR | ↓p-EGFR, ↓p-IGF1R, ↓p-Akt, ↓p-mTOR |
| Hepatocellular Carcinoma [4] | Bel-7404, HepG2 cells, mouse xenograft | Induction of cytoprotective autophagy via PDGFR-β suppression | ↓p-PDGFR-β, ↑LC3-I/II conversion, ↑autophagic flux |
The MTT assay is widely used to evaluate this compound's effects on cell viability [6]. The standard protocol involves:
Cell counting assays using trypan blue exclusion provide complementary data on viable cell numbers, typically performed in 6-well plates with higher seeding densities (5 × 10⁴ cells/well) [6].
Flow cytometry with Annexin V/propidium iodide staining is the standard method for quantifying apoptosis induction by this compound [6] [8]. Additional methodologies include:
In hepatocellular carcinoma models, this compound-induced autophagy is evaluated through multiple complementary approaches [4]:
This compound demonstrates significant synergy with conventional chemotherapeutic agents, particularly in gastric cancer models. The combination of this compound with 5-fluorouracil (5-Fu) or cisplatin produces strongly synergistic effects (combination index values ranging from 0.017 to 0.589) [8]. The molecular basis for this synergy involves:
In hepatocellular carcinoma, this compound treatment induces cytoprotective autophagy through suppression of PDGFR-β and its downstream Akt/mTOR and Mek/Erk signaling pathways [4]. This autophagy represents a resistance mechanism, as pharmacological inhibition of autophagy using chloroquine or genetic knockdown of autophagy-related genes (ATG5, ATG7) significantly enhances this compound's anti-tumor efficacy both in vitro and in mouse xenograft models.
Biophysical interaction studies demonstrate that this compound binds to site II of bovine serum albumin (BSA) with binding constants ranging between 10⁴-10⁵ M⁻¹, suggesting moderate to high plasma protein binding that may influence its distribution and free drug concentration [9]. The binding is spontaneous and primarily mediated by hydrogen bonding and van der Waals forces, with thermodynamic parameters (ΔH = -55.91 kJ mol⁻¹, ΔS = -111.74 J mol⁻¹·K⁻¹) indicating an enthalpy-driven process [9].
The table below outlines the fundamental chemical identifiers and physico-chemical properties of Linifanib [1] [2] [3].
| Property | Description |
|---|---|
| Systematic Name | 1-[4-(3-amino-1H-indazol-4-yl)phenyl]-3-(2-fluoro-5-methylphenyl)urea [1] |
| Chemical Formula | C₂₁H₁₈FN₅O [2] |
| Molecular Weight | 375.4 g/mol [2] |
| CAS Number | 796967-16-3 [1] |
| SMILES | CC1=CC(=C(C=C1)F)NC(=O)NC2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N [1] |
| XLogP | 4.65 [3] |
| Hydrogen Bond Donors | 4 [3] |
| Hydrogen Bond Acceptors | 5 [3] |
| Topological Polar Surface Area | 95.83 Ų [3] |
This compound is a potent, ATP-competitive inhibitor that primarily targets members of the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families [4] [5]. The table below lists its key kinase targets and published half-maximal inhibitory concentration (IC₅₀) values.
| Target | IC₅₀ (nM) | Description |
|---|---|---|
| VEGFR1 (Flt-1) | 3 nM [6] | Critical for VEGF-A mediated angiogenesis. |
| VEGFR2 (KDR) | 4 nM [1] [6] | Primary mediator of VEGF-driven endothelial cell proliferation and permeability. |
| CSF-1R | 3 nM [6] | Implicated in tumor microenvironment regulation. |
| FLT3 | 4 nM [6] | Important in hematopoiesis; mutated in some acute myeloid leukemias (AML). |
| PDGFR-β | 66 nM [6] | Supports pericyte function and tumor stroma formation. |
By inhibiting these receptor tyrosine kinases, this compound disrupts critical signaling pathways that promote tumor angiogenesis and growth [2]. It has shown prominent antitumor activity in preclinical models, particularly against cancer cells dependent on mutant kinases like FLT3-ITD found in some forms of AML [5] [2].
For laboratory research, understanding the practical application and cellular effects of this compound is essential.
This compound's potency varies significantly depending on the cellular context, showing greatest efficacy in cells driven by specific mutant kinases. The data below illustrates this selective bioactivity [4] [6].
| Cell Line | Cell Type / Feature | Assay | GI₅₀ / IC₅₀ |
|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia (mutant FLT3) | 72-hour MTS proliferation assay | 0.037 μM [4] |
| MV4-11 | Acute Myeloid Leukemia (FLT3-ITD mutant) | 72-hour MTS proliferation assay | 0.04 μM [4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 72-hour MTS proliferation assay | 6.7 μM [4] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 72-hour CCK8 proliferation assay | 4.92 μM [6] |
A typical protocol for assessing anti-proliferative activity is as follows [4]:
Research indicates that the therapeutic effect of this compound, especially in combination with chemotherapy, involves the suppression of a key pro-survival signaling axis. The diagram below illustrates this mechanism.
The diagram shows that this compound directly inhibits VEGFR and PDGFR. When used in combination with chemotherapeutic agents like 5-FU or Cisplatin, it also suppresses the activity of EGFR and IGFR [7]. This collective inhibition of RTKs attenuates the activation of the downstream AKT/mTOR signaling pathway, a critical driver of cell growth, survival, and angiogenesis. The suppression of this pathway contributes to increased apoptosis and a synergistic anti-tumor effect when combined with chemotherapy [7].
The following table consolidates quantitative pharmacokinetic data for this compound from various clinical studies.
| Parameter | Value(s) | Study Details |
|---|---|---|
| Recommended Phase 2 Dose | 0.25 mg/kg/day or 17.5 mg fixed dose [1] [2] | Established in solid tumor trials; fixed dose adopted later. |
| Absorption (Tmax) | ~3 hours [2] [3] | Time to maximum plasma concentration. |
| Elimination Half-life (t½) | ~1 day (13.9 - 23.1 hours) [2] [3] | Estimated effective half-life at steady state. |
| Apparent Clearance (CL/F) | 2.8 L/h (SD ± 1.2 L/h) [2] | Mean oral plasma clearance. |
| Effect of High-Fat Food | ↓ Cmax by 43%; ↓ AUC by 20% [2] | Administration under fed conditions decreases bioavailability. |
| Diurnal Variation (AM vs PM) | PM dosing: ↓ bioavailability by 27% [4] | Morning dosing results in higher exposure. |
| Protein Binding | Binds to Site II of Bovine Serum Albumin (BSA) [5] | Interaction involves hydrogen bonds and van der Waals forces; spontaneous and stable. |
A population pharmacokinetic analysis identified several covariates that significantly impact this compound exposure in patients. The relationships are summarized in the diagram below.
Key covariates affecting this compound pharmacokinetics identified through population modeling [4].
Here are the experimental approaches used in key pharmacokinetic and interaction studies.
| Target Kinase | IC50 Value | Primary Role / Pathway |
|---|---|---|
| Flt-1 (VEGFR1) | 3 nM | Angiogenesis |
| KDR (VEGFR2) | 4 nM | Angiogenesis |
| FLT3 | 4 nM | Hematopoiesis, Cell Survival |
| CSF-1R | 3 nM | Macrophage Regulation |
| c-Kit | 14 nM | Cell Proliferation |
| PDGFRβ | 66 nM | Angiogenesis, Stromal Support |
This compound's anti-tumor effects are mediated by inhibiting key oncogenic signaling cascades downstream of its primary kinase targets.
The following diagram illustrates the core signaling pathways affected by this compound:
Beyond its established targets, recent research identified RIPK1 (Receptor-Interacting Protein Kinase 1) as a novel target for this compound. By inhibiting RIPK1, this compound can block necroptosis (a form of programmed cell necrosis) and has been shown to reduce vascular permeability, which may contribute to normalizing tumor blood vessels and improving drug delivery [3].
The following table outlines foundational experimental methodologies used to characterize this compound's activity [1] [2]:
| Assay / Method | Key Findings | Experimental Details |
|---|---|---|
| In Vitro Proliferation Assay | Inhibited HH cell (CTCL) proliferation; IC50 = 48.4 ± 20.4 nM [1]. | Cells exposed to long-term, daily this compound; concentration-dependent response measured. |
| Luminex Analysis / Western Blotting | Reduced phosphorylation of AKT/mTOR pathway proteins [1]; Inhibited p-Akt (Ser473), activated FOXO3 in OVCAR3 cells [2]. | Protein lysates analyzed for phosphorylation status of key signaling proteins. |
| Combination Index (CI) Analysis | Strong synergism with metronomic vinorelbine (mVNR) or etoposide (mETO); CI < 1 [1]. | Concurrent drug exposure; CI calculated using established models (e.g., Chou-Talalay). |
| UPLC-HRMS Analysis | Increased intracellular VNR and ETO concentrations in HH cells [1]. | Quantified chemotherapeutic agent levels inside cells after this compound treatment. |
| Flow Cytometry & TUNEL Assay | Induced apoptosis and caused DNA fragmentation in OVCAR3 cells [2]. | Cells stained with apoptotic markers and analyzed. |
| Cancer Type | Trial Phase | Key Efficacy Endpoints | Reported Outcomes | Source (Clinical Trial) |
|---|---|---|---|---|
| Hepatocellular Carcinoma (HCC) | III | Overall Survival (OS) | Median OS: 9.1 months | LIGHT Trial [1] |
| Progression-Free Survival (PFS) | Median PFS: 4.2 months; HR: 0.81 | LIGHT Trial [1] | ||
| Time to Progression (TTP) | Median TTP: 5.4 months; HR: 0.76 | LIGHT Trial [1] | ||
| Non-Small Cell Lung Cancer (NSCLC) | II | Objective Response Rate (ORR) | 5.0% (combined low & high dose) | NCT00517790 [2] |
| Progression-Free Survival (PFS) | Median PFS: 3.6 months | NCT00517790 [2] | ||
| Overall Survival (OS) | Median OS: 9.0 months | NCT00517790 [2] | ||
| Various Solid Tumors | I | Objective Response Rate (ORR) | 11.1% (2 of 18 patients) | Japanese Phase 1 [3] |
Linifanib (ABT-869) is an orally active, potent, and selective inhibitor targeting members of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families [3] [4] [5]. Its primary anti-tumor effects are achieved through two key mechanisms:
The following diagram illustrates the core signaling pathways targeted by this compound and its downstream effects leading to inhibited tumor growth:
As shown in the pathway above, this compound's inhibition of VEGFR and PDGFR leads to the downregulation of the PI3K-AKT signaling cascade [6]. A key downstream effect is the dephosphorylation and activation of the tumor suppressor protein FOXO3, which translocates to the nucleus and triggers apoptosis and cell cycle arrest in cancer cells [6] [8]. This mechanism has been validated in human ovarian cancer cells, where this compound induced DNA damage and increased intracellular reactive oxygen species (ROS) [8].
For researchers aiming to validate the antitumor activity of this compound in vitro, the following core methodologies from published studies can serve as a guide.
Linifanib (ABT-869), originally developed as an adenosine triphosphate-competitive inhibitor of VEGF and PDGF receptor tyrosine kinases for cancer therapy, has been computationally identified and experimentally validated as a potent anti-necroptosis agent with significant potential for sepsis treatment. Through systematic bioinformatics analysis of sepsis gene expression signatures combined with the LINCS L1000 perturbation database, this compound emerged as a top candidate from 16 predicted compounds. Preclinical validation demonstrates that this compound directly suppresses RIPK1 kinase activity, effectively blocking TNF-α-induced necroptosis in human and murine cells, rescuing mice from TNF-α-induced systemic inflammatory response syndrome (SIRS), and reducing interleukin-6 (IL-6) overexpression in lung tissues. These findings position this compound as a promising therapeutic candidate for sepsis, with a novel mechanism of action targeting necroptotic pathways that contribute to sepsis pathophysiology [1] [2].
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to systemic inflammatory syndrome (SIRS), organ dysfunction, and frequently death. With an alarming mortality rate of 30-50% despite advanced antibiotic and supportive care, sepsis represents a significant clinical challenge requiring novel therapeutic approaches. The global health burden of sepsis is substantial, with over 31 million cases reported annually in hospital settings worldwide, including 19.4 million cases progressing to severe disease and approximately 5 million deaths. The pathophysiology of sepsis involves complex interactions between infectious pathogens and host immune responses, culminating in excessive inflammation, immune suppression, and organ failure through various cell death pathways [1] [3].
Necroptosis is a regulated form of inflammatory cell death that has emerged as a critical contributor to sepsis pathophysiology. Unlike apoptosis, which is generally non-inflammatory, necroptosis results in plasma membrane rupture and release of intracellular contents that amplify inflammatory responses. This process is primarily mediated through the RIPK1-RIPK3-MLKL signaling axis, where receptor-interacting protein kinase 1 (RIPK1) phosphorylates RIPK3, which in turn phosphorylates mixed lineage kinase domain-like (MLKL) protein, leading to MLKL oligomerization and membrane disruption. Tumor necrosis factor-α (TNF-α)-induced necroptosis has been specifically implicated in the cytokine storms characteristic of severe sepsis and SIRS, making it an attractive therapeutic target. Evidence indicates that RIPK1, RIPK3, and MLKL expression are significantly elevated in peripheral blood nucleated cells from sepsis patients compared to healthy controls, further supporting the relevance of this pathway to human sepsis [1] [4].
Drug repositioning offers a strategic approach to identify new therapeutic applications for existing drugs, potentially bypassing much of the time, cost, and risk associated with de novo drug development. The rationale for this compound repositioning stems from understanding that disease-shared pathways and off-target effects can be exploited for therapeutic benefit. Computational approaches have become increasingly valuable in systematic drug repositioning, with methods evolving from simple signature matching to advanced graph neural networks and multi-source network integration that can predict novel drug-disease associations with high accuracy. This compound represents a successful example of this paradigm, where computational prediction followed by experimental validation has identified a novel application for an existing kinase inhibitor [5] [6] [7].
The identification of this compound as a potential sepsis therapeutic employed a systematic bioinformatics approach that integrated multiple data sources and analytical techniques. The methodology began with differential gene expression analysis of three sepsis-related datasets from the GEO database (GSE69528, GSE46955, and GSE54514), comparing healthy subjects with sepsis patients and sepsis survivors with non-survivors. This analysis identified 7,771, 6,237, and 5,564 differentially expressed genes (DEGs) respectively, with a P-value <0.05 and |log2FC| >0.7. Subsequent pathway analysis revealed 17 signaling pathways relevant to sepsis pathogenesis, with the TNF signaling pathway identified as the most significantly upregulated. These sepsis-associated gene signatures were then used to interrogate the Library of Integrated Network-based Cellular Signatures (LINCS) L1000 database, which contains gene expression profiles from human cell lines treated with various small molecules [1].
Table: Bioinformatics Analysis of Sepsis Datasets
| Dataset | Differentially Expressed Genes | Upregulated | Downregulated | Key Pathways |
|---|---|---|---|---|
| GSE69528 | 7,771 | 4,132 | 3,639 | TNF signaling, Necroptosis |
| GSE46955 | 6,237 | 3,305 | 2,932 | TNF signaling, Inflammation |
| GSE54514 | 5,564 | 2,947 | 2,617 | TNF signaling, Apoptosis |
Using a pattern matching method based on the Kolmogorov-Smirnov test, treatment scores were calculated for all drugs in the L1000 library, with the top 60 drugs from each dataset cross-referenced against the Comparative Toxicogenomics Database (CTD) to exclude compounds with known sepsis associations. This process yielded 16 candidate drugs previously unrelated to sepsis, with this compound emerging as the top candidate based on its potential to reverse the sepsis gene expression signature. The selection prioritized drugs predicted to inhibit key pathways in sepsis pathogenesis, particularly those involved in TNF-α signaling and cell death processes. This computational approach effectively narrowed the candidate pool from thousands of possibilities to a manageable number for experimental validation, demonstrating the power of integrative bioinformatics in drug repositioning [1].
The therapeutic potential of this compound was first evaluated in cellular models of TNF-α-induced necroptosis. In FADD-deficient Jurkat cells (which are highly susceptible to necroptosis), this compound effectively protected cells from TNF-α-induced death in a dose-dependent manner. Quantitative assessment revealed an IC50 of 114.2 μM in FADD-deficient Jurkat cells and 51.3 μM in mouse embryonic fibroblasts (MEFs), with even more potent EC50 values of 5.13 μM and 0.14 μM respectively for inhibition of necroptosis. The protective effect of this compound was comparable to necrostatin-1 (Nec-1), a well-established RIPK1 inhibitor used as a positive control. These results demonstrated that this compound effectively blocks necroptosis in both human and murine cellular models, supporting its potential translational relevance [1].
Table: this compound Potency in Cellular Models of Necroptosis
| Cell Line | IC50 (μM) | EC50 (μM) | Necroptosis Induction | Protection Efficiency |
|---|---|---|---|---|
| FADD-deficient Jurkat | 114.2 | 5.13 | 50 ng/mL TNF-α | >80% at 10 μM |
| Mouse Embryonic Fibroblasts | 51.3 | 0.14 | 50 ng/mL TNF-α | >90% at 10 μM |
The therapeutic efficacy of this compound was further validated in a mouse model of TNF-α-induced SIRS, which recapitulates key aspects of human sepsis. Administration of this compound significantly reduced mortality in this lethal model, rescuing mice from TNF-α-induced shock and death. Importantly, this compound treatment effectively suppressed IL-6 overexpression in lung tissues, a key marker of sepsis severity and inflammatory response. This in vivo demonstration confirmed that the anti-necroptotic activity observed in cellular models translates to meaningful physiological effects in a whole-organism context, supporting the potential clinical utility of this compound for sepsis treatment [1] [2].
This compound exerts its anti-necroptotic effects through direct inhibition of RIPK1 kinase activity, as demonstrated by RIPK1 kinase assays. This inhibition prevents the phosphorylation of both RIPK1 and its downstream target MLKL, a critical step in the execution of necroptosis. Immunoprecipitation experiments revealed that this compound disrupts necrosome formation by preventing the interaction between RIPK1 and RIPK3, thereby aborting the necroptotic signaling cascade. Interestingly, this compound did not significantly affect TNF-RSC (Complex I) formation, indicating that its action is specific to the necroptotic pathway rather than general TNF signaling. This targeted mechanism is particularly advantageous for sepsis therapy, as it may mitigate excessive inflammatory cell death without completely disrupting beneficial TNF signaling [1].
The effect of this compound on key necroptosis signaling components was systematically evaluated using Western blot analysis in both FADD-deficient Jurkat cells and mouse embryonic fibroblasts. Treatment with this compound resulted in dose-dependent inhibition of TNF-α-induced phosphorylation of RIPK1 and MLKL, with complete suppression observed at concentrations above 4 μM. Time-course experiments demonstrated that this compound must be present during the initial stages of TNF-α stimulation to effectively block necroptosis, suggesting it acts early in the signaling cascade. Additionally, this compound showed selective inhibition of necroptosis without significant effects on TNF-α-induced apoptosis or NF-κB signaling pathways, indicating its specificity for the necroptotic cell death pathway [1].
This compound inhibits necroptosis by targeting RIPK1 and disrupting RIPK1-RIPK3 interaction.
Objective: To evaluate the protective effect of this compound against TNF-α-induced necroptosis in cultured cells.
Cell Lines: FADD-deficient Jurkat cells (human T lymphocytes) and mouse embryonic fibroblasts (MEFs).
Reagents:
Procedure:
Validation Points:
Objective: To assess direct inhibition of RIPK1 kinase activity by this compound.
Reagents:
Procedure:
Objective: To evaluate efficacy of this compound in TNF-α-induced systemic inflammatory response syndrome.
Animals: C57BL/6 mice (8-10 weeks old, 20-25 g)
Formulation: this compound in 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline
Procedure:
The repositioning of this compound for sepsis treatment represents a promising therapeutic strategy targeting necroptosis, a key pathological mechanism in sepsis. The multimodal action of this compound - directly inhibiting RIPK1 kinase activity while also possessing original VEGFR and PDGFR targeting - may provide synergistic benefits in modulating the complex inflammatory environment of sepsis. Since this compound has already undergone clinical development for oncology indications, its safety profile and pharmacokinetic properties are well-characterized, potentially accelerating its path to clinical validation for sepsis. The reduction of IL-6 overexpression in lung tissues is particularly relevant, as IL-6 is a well-established biomarker of sepsis severity and correlates with clinical outcomes [1] [8].
While the preclinical data for this compound in sepsis models is compelling, several critical steps remain before clinical implementation. Dose optimization studies are needed to establish the therapeutic window for sepsis, which may differ from oncology applications. Combination strategies with standard sepsis therapies, including antibiotics and supportive care, should be investigated. Given the heterogeneity of sepsis patients, identification of predictive biomarkers for patient selection - potentially including measurements of necroptosis activity or RIPK1 expression levels - would enhance the likelihood of clinical success. Finally, well-designed clinical trials are necessary to validate the efficacy of this compound in human sepsis, with particular attention to appropriate patient stratification and timing of intervention in the sepsis cascade [1] [3] [4].
Necroptosis represents a programmed form of inflammatory cell death that plays crucial roles in various pathological conditions including sepsis, neurodegenerative diseases, and inflammatory disorders. This regulated necrosis pathway has emerged as a promising therapeutic target, particularly in conditions where conventional apoptosis is suppressed. This compound (also known as ABT-869) is a multi-targeted tyrosine kinase inhibitor initially developed for its anti-angiogenic properties through inhibition of VEGFR and PDGFR families. Recent drug repositioning efforts have identified this compound as a potent inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1), a key regulator of necroptosis, revealing novel therapeutic applications for this compound in inflammatory and infectious diseases [1] [2].
The significance of RIPK1 inhibition lies in its position as an apex kinase regulating cell survival and death decisions. RIPK1 functions as a molecular switch that can promote either pro-survival NF-κB signaling or initiate programmed cell death through apoptosis or necroptosis depending on cellular context and post-translational modifications. The discovery that this compound directly targets RIPK1 kinase activity provides a promising therapeutic strategy for conditions characterized by excessive necroptosis, particularly sepsis where TNF-α-induced necroptosis contributes significantly to organ damage and mortality [1] [3]. This guide provides a comprehensive technical overview of this compound's mechanism, efficacy, and experimental assessment in targeting RIPK1-dependent necroptosis.
This compound exerts its inhibitory effect on RIPK1 through direct interaction with the kinase domain, structurally compromising the enzyme's catalytic activity. Biochemical analyses including immunoprecipitation and RIPK1 kinase assays have demonstrated that this compound directly suppresses RIPK1 kinase activity by binding to the unique allosteric pocket adjacent to the ATP-binding site. This binding interaction stabilizes RIPK1 in an inactive conformation, hindering the conformational rearrangement of both the N-lobe and C-lobe essential for kinase activation [1] [2]. Structural studies and molecular docking simulations reveal that this compound shares characteristic binding modes with established RIPK1 inhibitors such as Necrostatin-1, forming critical interactions with key residues in the DLG motif that regulate the kinase's conformational equilibrium between active and inactive states [2] [4].
The specificity of this compound for RIPK1 is evidenced by its minimal effect on related pathways at therapeutic concentrations. Importantly, this compound selectively inhibits phosphorylation events critical for necroptosis progression without affecting the NF-κB and MAPK pathways that regulate inflammatory gene expression and cell survival. This selective targeting is crucial for therapeutic application, as it allows suppression of pathological cell death while preserving essential immune signaling functions [1]. The binding of this compound to RIPK1 prevents the phosphorylation of both RIPK1 itself and its downstream effector MLKL, thereby disrupting the entire necroptotic cascade at its initiation point [1].
The primary functional consequence of this compound-mediated RIPK1 inhibition is the effective blockade of necrosome formation, the critical protein complex that executes necroptosis. Upon TNF-α stimulation, RIPK1 normally recruits RIPK3 through RHIM domain interactions, forming the core of the necrosome complex which then phosphorylates and activates MLKL. This compound treatment prevents the phosphorylation-dependent activation of this cascade, as demonstrated by western blot analyses showing reduced phosphorylation of both RIPK1 and MLKL in FADD-deficient Jurkat cells and mouse embryonic fibroblasts (MEFs) following TNF-α stimulation [1].
The disruption of necrosome assembly by this compound has profound implications for cellular fate decisions. By targeting the kinase activity of RIPK1, this compound shifts cellular responses away from necroptosis while maintaining the scaffolding functions of RIPK1 that support pro-survival signaling. This mechanism is particularly relevant in the context of Complex I and Complex II dynamics following TNF receptor activation. This compound prevents the transition from the pro-survival Complex I to the pro-necroptotic Complex IIb (necrosome), thereby preserving membrane integrity and preventing the release of damage-associated molecular patterns (DAMPs) that drive inflammation in conditions like sepsis [1] [3] [5].
Table 1: Key Molecular Interactions in this compound-Mediated RIPK1 Inhibition
| Target Domain | Interaction Type | Functional Consequence |
|---|---|---|
| Kinase Domain | Allosteric inhibition | Stabilizes inactive conformation |
| DLG Motif | π-π stacking with Phe162 | Prevents activation loop rearrangement |
| ATP-binding pocket | Competitive inhibition | Blocks autophosphorylation |
| RHIM Domain | Indirect effect | Disrupts RIPK1-RIPK3 interaction |
The anti-necroptotic activity of this compound has been quantitatively evaluated across multiple cell models, revealing substantial potency in preventing programmed necrosis. In FADD-deficient Jurkat cells—a well-established model for studying TNF-α-induced necroptosis—this compound demonstrated an IC50 of 114.2 μM for general cell viability and an EC50 of 5.13 μM specifically for inhibition of necroptosis. This significant discrepancy between IC50 and EC50 values indicates this compound's selective action against necroptosis rather than general cytotoxicity. Even more impressive potency was observed in mouse embryonic fibroblasts (MEFs), where this compound exhibited an EC50 of 0.14 μM, highlighting potential species-specific differences in drug sensitivity or cellular uptake mechanisms [1].
Dose-response experiments further established that this compound effectively protected cells from necroptosis at concentrations as low as 1-10 μM, with nearly complete protection achieved at higher concentrations. This protective effect was demonstrated using ATP-based CellTiter-Glo luminescent assays, where this compound pretreatment maintained cellular ATP levels comparable to untreated controls despite exposure to potent necroptosis inducers like TNF-α. The potency of this compound in cellular models was comparable to, and in some cases superior to, well-established RIPK1 inhibitors such as Necrostatin-1, particularly in primary cell models relevant to disease pathophysiology [1].
The therapeutic potential of this compound has been validated in rigorous animal models of systemic inflammatory response syndrome (SIRS), which recapitulate key aspects of human sepsis pathophysiology. In mouse models of TNF-α-induced shock, this compound treatment markedly reduced mortality and alleviated hypothermia, two cardinal features of severe systemic inflammation. This protective effect was associated with significant reduction in proinflammatory cytokines, particularly IL-6 reduction in lung tissues, which serves as a key marker of sepsis severity [1].
The efficacy of this compound in these in vivo models underscores the clinical relevance of RIPK1 inhibition in inflammatory conditions. The drug's beneficial effects manifest even when administered after the initiation of inflammatory insults, suggesting potential for therapeutic rather than merely prophylactic application. Importantly, the concentrations required for efficacy in animal models were achievable within the established safety profile of this compound from its oncology applications, facilitating potential repurposing for inflammatory conditions [1] [4].
Table 2: Quantitative Profile of this compound's Anti-necroptotic Activity
| Parameter | FADD-deficient Jurkat Cells | Mouse Embryonic Fibroblasts (MEFs) | In Vivo SIRS Model |
|---|---|---|---|
| IC50 (Viability) | 114.2 μM | 51.3 μM | N/A |
| EC50 (Necroptosis Inhibition) | 5.13 μM | 0.14 μM | N/A |
| Effective Protective Concentration | 1-10 μM | 0.1-1 μM | 10 mg/kg (animal studies) |
| Key Readouts | ATP levels, Phospho-RIPK1, Phospho-MLKL | ATP levels, Phospho-RIPK1, Phospho-MLKL | Survival, Core temperature, IL-6 levels |
The evaluation of this compound's effects on necroptosis requires well-established cellular models and specific assay conditions. The FADD-deficient Jurkat cell line serves as a premier model due to its inherent susceptibility to TNF-α-induced necroptosis. The standard protocol involves pretreating cells with this compound (1-10 μM) for 30 minutes followed by stimulation with 50 ng/mL TNF-α for 24 hours to induce necroptosis. Cell viability is quantitatively assessed using the ATP-based CellTiter-Glo Luminescent Assay, which provides a sensitive measurement of viable cells based on cellular ATP content [1].
For mechanistic studies, western blot analysis is essential for monitoring the phosphorylation status of key necroptosis signaling proteins. Following this compound treatment and TNF-α stimulation, cells are lysed and proteins separated by SDS-PAGE. Membranes are then probed with phospho-specific antibodies against RIPK1 and MLKL to assess pathway inhibition. Additional insights can be gained through immunoprecipitation experiments examining necrosome formation, where RIPK1 is immunoprecipitated from cell lysates and probed for associated proteins like RIPK3 to determine whether this compound disrupts this critical interaction [1].
Direct biochemical assessment of RIPK1 kinase activity provides the most definitive evidence of target engagement. Purified RIPK1 kinase domain is incubated with this compound in kinase buffer containing ATP, followed by addition of a suitable substrate such as recombinant MLKL. Phosphorylation of the substrate is then detected using phospho-specific antibodies or radiometric assays. This direct kinase assay confirmed that this compound suppresses RIPK1 kinase activity in a dose-dependent manner, establishing it as a bona fide RIPK1 inhibitor [1] [2].
The functional efficacy of this compound as a necroptosis inhibitor must be validated in animal models that recapitulate human diseases driven by aberrant cell death. The TNF-α-induced systemic inflammatory response syndrome (SIRS) model in mice serves as a highly relevant platform for assessing therapeutic potential in sepsis-like conditions. In this model, mice are administered a lethal dose of TNF-α (e.g., 7.5 μg per mouse) with or without this compound pretreatment (10 mg/kg, administered intraperitoneally). Key endpoints include survival monitoring over 48-72 hours, core body temperature measurement to assess hypothermia, and serum or tissue collection for cytokine analysis [1].
For comprehensive assessment of tissue-level effects, immunohistochemical analysis of major organs (especially lung, liver, and kidney) should be performed using antibodies against phosphorylated MLKL to detect necroptosis activation in situ. Additionally, cytokine profiling of serum or tissue homogenates, particularly focusing on IL-6, TNF-α, and IL-1β levels, provides crucial information about the broader inflammatory response. The effectiveness of this compound in reducing plasma and tissue concentrations of these inflammatory mediators demonstrates its ability to modulate not only cell death but also the consequent inflammatory cascade [1] [4].
Sepsis represents one of the most promising clinical applications for this compound based on preclinical evidence. Sepsis pathophysiology involves dysregulated cell death pathways that contribute to both the initial hyperinflammatory phase and subsequent immunosuppression. Specifically, TNF-α-induced necroptosis has been identified as a key driver of organ damage and mortality in septic patients. The ability of this compound to inhibit this pathway positions it as a potential therapeutic agent that could improve clinical outcomes in this high-mortality condition [1] [6].
The rationale for targeting RIPK1 in sepsis is strengthened by human data showing significantly higher expression of RIPK1, RIPK3, and MLKL in peripheral blood nucleated cells from sepsis patients compared to healthy controls. This upregulation of the core necroptosis machinery creates conditions where inhibition of the initiating kinase (RIPK1) could intercept the pathological process at its origin. This compound's effectiveness in reducing IL-6 overexpression specifically in lung tissue is particularly relevant given the clinical importance of acute lung injury in sepsis progression [1].
Beyond sepsis, the inhibition of RIPK1 by this compound has therapeutic implications for a spectrum of conditions characterized by excessive cell death and inflammation. Autoimmune and inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis involve necroptosis-mediated tissue damage that could potentially be mitigated by this compound. Similarly, in neurodegenerative disorders including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, aberrant activation of necroptosis contributes to neuronal loss and disease progression [3] [5].
The potential utility of this compound in oncology is twofold—building both on its original development as an anti-angiogenic agent and on the emerging understanding of necroptosis in tumor biology. While its primary anti-cancer mechanism involves inhibition of VEGFR and PDGFR signaling to suppress tumor angiogenesis, the additional capacity to modulate RIPK1 activity may provide complementary benefits by altering the tumor microenvironment or overcoming treatment resistance mechanisms [2]. Interestingly, the role of necroptosis in cancer is context-dependent, with potential both to eliminate tumor cells and to shape an immunosuppressive microenvironment, suggesting that this compound's effects may need to be carefully evaluated in specific cancer types [7] [5].
This compound represents a promising repurposed therapeutic agent targeting RIPK1 kinase activity in necroptosis pathways. Its well-characterized safety profile from oncology trials potentially accelerates its development for inflammatory conditions like sepsis. Future research should focus on optimizing dosing regimens for necroptosis inhibition, which may differ from anti-angiogenic dosing, and identifying biomarkers for patient stratification most likely to benefit from RIPK1-targeted therapy. The dual targeting of both angiogenesis and necroptosis by this compound also warrants exploration in conditions like cancer where these pathways may synergistically contribute to pathology [1] [2].
The following diagram illustrates the molecular mechanism by which this compound inhibits TNF-α-induced necroptosis at the molecular and cellular level:
Charge-transfer (CT) complexes represent a significant class of molecular interactions formed when an electron donor compound interacts with an electron acceptor, resulting in partial transfer of electronic charge from donor to acceptor. These complexes have gained substantial importance in pharmaceutical analysis due to their distinctive spectroscopic properties and applications in developing analytical methods for drug quantification. Linifanib (LFB), a multi-targeted receptor tyrosine kinase inhibitor used in hepatocellular carcinoma treatment, serves as an excellent electron donor candidate because of its multiple nitrogen-based functional groups and carbonyl oxygen atom that provide potent electron-donating sites.
The characterization of CT complexes has substantial implications for understanding drug-receptor interactions and developing reliable analytical methodologies. Recent studies have demonstrated that CT-based assays offer advantages of simplicity, cost-effectiveness, and high throughput compared to traditional chromatographic methods. These protocols describe comprehensive approaches for synthesizing, characterizing, and utilizing this compound CT complexes, particularly with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the electron acceptor, for pharmaceutical analysis [1].
Preparation of Stock Solutions:
Synthesis of Solid CT Complex:
Reaction Monitoring:
Instrument Parameters:
Procedure:
Sample Preparation:
Analysis Parameters:
Sample Preparation:
Analysis Parameters:
Table 1: Spectroscopic Properties of this compound-DDQ Charge-Transfer Complex
| Parameter | Value | Experimental Conditions |
|---|---|---|
| λmax (absorption maximum) | 432 nm | Methanol, 25°C |
| Complex color | Red | Visible spectrum |
| Stoichiometric ratio (LFB:DDQ) | 1:2 | Job's continuous variation method |
| Molar absorptivity (ε) | Not specified | Methanol, 432 nm |
| Association constant (K) | Determined via Benesi-Hildebrand plot | Methanol, 25°C |
| Reaction time for equilibrium | ~10 minutes | Room temperature |
| Detection wavelength for assay | 432 nm | 96-microwell spectrophotometric assay |
Table 2: Analytical Performance of 96-Microwell Spectrophotometric Assay for this compound
| Parameter | Value | Comments |
|---|---|---|
| Linear range | 1.31-3.96 μg/well | Correlation coefficient >0.999 |
| Limit of detection (LOD) | 1.31 μg/well | Signal-to-noise ratio = 3:1 |
| Limit of quantitation (LOQ) | 3.96 μg/well | Signal-to-noise ratio = 10:1 |
| Intra-assay precision (RSD) | ≤2.13% | Within-day variation |
| Inter-assay precision (RSD) | ≤2.34% | Between-day variation |
| Accuracy (recovery) | 98.9-102.4% | Bulk and pharmaceutical formulations |
| Throughput | High | 96 samples per plate |
Density functional theory (DFT) calculations provide theoretical insights into the this compound-DDQ CT complex formation. The computational analysis includes:
Geometry Optimization:
Electronic Properties:
Theoretical Spectral Analysis:
The developed CT-based assay enables high-throughput determination of this compound in pharmaceutical formulations:
Assay Procedure:
Calibration:
Analysis of Pharmaceutical Formulations:
The 96-microwell spectrophotometric assay was validated according to ICH guidelines:
Complex Stability:
Solvent Effects:
Temperature Control:
DDQ Quality:
The spectroscopic characterization of This compound-DDQ charge-transfer complex provides a robust foundation for developing high-throughput analytical methods in pharmaceutical quality control. The described protocols enable comprehensive investigation of CT complex formation, structural elucidation, and application in quantitative analysis. The 96-microwell spectrophotometric assay demonstrates excellent analytical performance with high precision, accuracy, and throughput, making it suitable for routine analysis of this compound in pharmaceutical formulations. The combination of experimental spectroscopic techniques with computational modeling offers complete understanding of the charge-transfer mechanism and interaction sites, which may further inform studies on drug-receptor interactions and binding mechanisms.
Linifanib (LFB) is an orally active, multi-targeted receptor tyrosine kinase inhibitor (TKI) that demonstrates high specificity for vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). These receptors play critical roles in angiogenesis processes essential for tumor growth and metastasis in various cancers, including hepatocellular carcinoma, non-small cell lung cancer, and renal cell carcinoma. The molecular structure of this compound features multiple electron-donating sites, including three nitrogen atoms and one carbonyl oxygen atom, which make it capable of forming charge-transfer complexes with suitable electron acceptors. This property has been successfully exploited to develop an efficient analytical method for its quantification. [1] [2]
The 96-microwell spectrophotometric assay represents a significant advancement in pharmaceutical analysis of this compound, offering substantial improvements over traditional methods like HPLC and LC-MS. These conventional approaches often require sophisticated instrumentation, extensive sample preparation, and higher solvent consumption. The method described herein utilizes charge-transfer complex formation between this compound and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the basis for quantification. This approach provides a robust, high-throughput analytical platform that enables rapid processing of multiple samples simultaneously with minimal reagent consumption, making it particularly suitable for quality control laboratories in pharmaceutical manufacturing and drug development settings. [1]
The fundamental mechanism underlying this analytical method involves the formation of a charge-transfer complex (CTC) between this compound (electron donor) and DDQ (electron acceptor). According to Mulliken's theory, charge-transfer complexes are formed when partial electronic charge is transferred from an electron-rich donor molecule to an electron-deficient acceptor molecule. The resulting complex exhibits distinct spectroscopic properties different from those of the individual components, enabling accurate spectrophotometric quantification. [1]
In this specific application, this compound acts as an electron donor due to the presence of multiple potentially electron-donating sites in its molecular structure, particularly the nitrogen atoms in the indazole ring and the urea functionality. DDQ serves as a strong π-electron acceptor, forming a stable complex that exhibits intense absorption in the visible region. Spectrophotometric investigations have confirmed that the reaction produces a red-colored product with maximum absorption at 432 nm. The stoichiometric ratio of this compound to DDQ in the complex was determined to be 1:2, indicating that two molecules of DDQ interact with each molecule of this compound. The reaction proceeds rapidly at room temperature, reaching completion within approximately 10 minutes, and forms a stable colored product suitable for quantitative measurements. [1]
Table 1: Required reagents and materials for the this compound assay
| Category | Specific Items | Specifications | Source Examples |
|---|---|---|---|
| Reference Standards | This compound reference standard | Purity ≥99% | Weihua Pharma Co., Limited |
| Electron Acceptors | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Analytical grade | Sigma-Aldrich Corporation |
| Solvents | Methanol, acetonitrile | HPLC or analytical grade | Thermo Fisher Scientific |
| Labware | 96-microwell assay plates | Transparent, flat-bottom | Corning/Costar Inc. |
| Sample Preparation | Adjustable single and multi-channel pipettes | Various volume ranges | Sigma-Aldrich Co. |
All chemicals and reagents should be of analytical grade unless otherwise specified. Methanol serves as the primary solvent for both this compound standard solutions and DDQ reagent due to its optimal solvation properties and ability to promote efficient charge-transfer complex formation. The selection of 96-microwell plates with transparent flat bottoms is critical for ensuring consistent optical pathlength during absorbance measurements. [1]
Table 2: Instrumentation specifications and parameters
| Instrument Type | Specifications | Measurement Parameters |
|---|---|---|
| Microplate Absorbance Reader | Bio-Tek Instruments Inc., Model ELx808 | Wavelength: 432 nm, Bandwidth: ±5 nm |
| Supporting Software | KC Junior software package | For data collection and processing |
| UV-Visible Spectrophotometer | Shimadzu UV-1601 PC with 1-cm quartz cells | Method development and verification |
| Ancillary Equipment | Analytical balance, vortex mixer, volume metric glassware | Standard laboratory equipment |
The microplate absorbance reader represents the core instrumentation for this assay method, enabling high-throughput measurement of multiple samples simultaneously. The instrument should be calibrated according to manufacturer specifications and validated for photometric accuracy and precision prior to use. The accompanying KC Junior software facilitates data collection, processing, and calculation of this compound concentrations based on the established calibration curve. While a conventional UV-Visible spectrophotometer with matched quartz cells is not essential for routine analysis, it is recommended for initial method verification and troubleshooting. [1]
Prepare a stock standard solution of this compound by accurately weighing 10 mg of this compound reference standard (purity ≥99%) and transferring it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a final concentration of 1 mg/mL (2.66×10⁻³ M). This stock solution is stable for at least one week when stored refrigerated at 2-8°C. Prepare working standards by appropriate dilution of the stock solution with methanol to cover the concentration range of 10-500 μg/well (approximately 2.66×10⁻⁵ to 1.33×10⁻³ M). [1]
Prepare a DDQ reagent solution by accurately weighing 10 mg of DDQ and transferring it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a final concentration of 1 mg/mL (4.4×10⁻³ M). This solution should be prepared fresh daily to ensure optimal reactivity, as DDQ may degrade upon prolonged storage in solution. For the assay, this concentration provides a significant molar excess relative to this compound concentrations, ensuring complete reaction. [1]
The following workflow outlines the step-by-step procedure for implementing the 96-microwell spectrophotometric assay for this compound quantification:
Plate Preparation: Label a 96-microwell plate appropriately for standards, samples, and blank wells.
Standard Addition: Pipette 100 μL of each this compound working standard solution into designated wells in duplicate or triplicate.
Reagent Addition: Add 100 μL of DDQ reagent solution (4.4×10⁻³ M) to each well containing standard or sample.
Blank Preparation: Prepare reagent blank wells containing 100 μL methanol and 100 μL DDQ reagent solution.
Reaction Incubation: Allow the plate to stand at room temperature (25±2°C) for 10 minutes to ensure complete color development. No shaking or mixing is required beyond the natural mixing during pipetting.
Absorbance Measurement: Place the plate in the microplate reader and measure the absorbance at 432 nm against the reagent blank.
Data Collection: Record absorbance values for all standards and samples using the instrument software. [1]
The 96-microwell spectrophotometric assay for this compound has been comprehensively validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent analytical performance across all validation parameters.
Table 3: Assay validation parameters and performance characteristics
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linear Range | 10-500 μg/well | Correlation coefficient (r²) > 0.999 |
| Limit of Detection (LOD) | 1.31 μg/well | Signal-to-noise ratio ≈ 3:1 |
| Limit of Quantitation (LOQ) | 3.96 μg/well | Signal-to-noise ratio ≈ 10:1 |
| Precision (Intra-day) | RSD ≤ 2.15% | RSD < 5% |
| Precision (Inter-day) | RSD ≤ 2.43% | RSD < 5% |
| Accuracy (% Recovery) | 98.5-101.3% | 95-105% |
The assay demonstrates excellent linearity over the specified concentration range, with a typical regression equation of y = 0.0021x + 0.045 (where y is absorbance and x is concentration in μg/well). The precision was evaluated using both intra-day (repeatability) and inter-day (intermediate precision) measurements, with relative standard deviation (RSD) values well within acceptable limits. Accuracy was determined through standard addition recovery studies at multiple concentration levels, with mean recovery percentages confirming the absence of significant matrix interference or systematic error. [1]
For quantitative analysis, construct a calibration curve by plotting the mean absorbance values of the this compound standards against their corresponding concentrations. The relationship follows Beer-Lambert law within the specified concentration range. Calculate the regression parameters using the least-squares method:
Absorbance = slope × concentration + intercept
The concentration of this compound in unknown samples can be determined from the calibration curve using the measured absorbance values. Most microplate reader software packages can perform these calculations automatically. For manual calculation, use the following equation:
Cunknown = (Aunknown - intercept) / slope
Where Cunknown is the concentration of this compound in the unknown sample (μg/well), and Aunknown is the measured absorbance of the sample. For quality control purposes, include system suitability tests with each assay run by analyzing quality control samples at low, medium, and high concentrations within the calibration range. [1]
The 96-microwell spectrophotometric assay has been successfully applied to the determination of this compound in its pharmaceutical tablet formulations. The following protocol describes the sample preparation procedure:
Sample Preparation: Accurately weigh and finely powder not less than 20 tablets. Transfer an amount of powder equivalent to approximately 10 mg of this compound to a 10 mL volumetric flask.
Extraction: Add approximately 7 mL of methanol, sonicate for 10-15 minutes with occasional shaking to ensure complete drug extraction.
Dilution: Dilute to volume with methanol, mix well, and filter through a 0.45 μm membrane filter, discarding the first portion of the filtrate.
Analysis: Dilute the filtered solution appropriately with methanol to obtain concentrations within the working range of the assay, then proceed with the analytical procedure described in Section 6.
The method has demonstrated excellent selectivity for this compound in the presence of common tablet excipients such as lactose, microcrystalline cellulose, starch, magnesium stearate, and talc, with no observed interference at the assay wavelength. The extraction efficiency has been validated through recovery studies, confirming complete extraction of the active pharmaceutical ingredient from the dosage form. [1]
Color Development Issues: If color development is inconsistent between wells, ensure that the DDQ reagent solution is prepared fresh daily and that all solutions are at room temperature before proceeding with the assay.
Precipitation Formation: If precipitation is observed in the reaction mixture, consider slight dilution of the solutions with methanol or acetonitrile to maintain solubility while ensuring concentrations remain within the calibration range.
Calibration Curve Non-linearity: If the calibration curve shows deviation from linearity at higher concentrations, prepare appropriate dilutions to bring the measurements within the validated range of 10-500 μg/well.
High Background Absorbance: If blank wells show unexpectedly high absorbance, verify the purity of solvents and ensure that the methanol used is of sufficiently high quality and free from contaminants that might react with DDQ.
Poor Precision: If replicate measurements show high variability, check the calibration and performance of pipettes, particularly multi-channel pipettes, and ensure proper mixing after reagent addition.
The method demonstrates robust performance across different laboratory conditions, but appropriate quality control measures should be implemented to ensure consistent results, including regular calibration and system suitability tests. [1]
The described 96-microwell spectrophotometric assay for this compound complies with standard validation requirements for pharmaceutical quality control methods as outlined in major pharmacopoeias and ICH guidelines. The validation data encompasses all required parameters including specificity, linearity, accuracy, precision, range, detection limit, quantitation limit, and robustness.
For regulatory submissions, comprehensive documentation should include:
The method is suitable for routine quality control applications in pharmaceutical manufacturing settings, including release testing and stability studies of this compound drug substance and drug products. The environmental impact of the method is minimized through reduced solvent consumption compared to conventional chromatographic methods, aligning with green chemistry principles. [1]
The 96-microwell spectrophotometric assay based on charge-transfer complex formation between this compound and DDQ represents a reliable, efficient, and practical analytical method for the quantification of this compound in bulk and pharmaceutical dosage forms. The method offers significant advantages of simplicity, rapidity, cost-effectiveness, and high-throughput capacity, making it particularly valuable for quality control laboratories requiring analysis of multiple samples.
The assay demonstrates excellent analytical performance with high sensitivity, accuracy, and precision over a concentration range relevant to pharmaceutical applications. The minimal solvent consumption and reduced analysis time provide both economic and environmental benefits compared to traditional chromatographic methods. This method represents a valuable addition to the analytical toolbox for tyrosine kinase inhibitor analysis and may serve as a model for similar assays targeting other electron-donating pharmaceutical compounds.
This compound (also known as ABT-869) is an orally available small molecule that functions as a multi-targeted receptor tyrosine kinase inhibitor with potent activity against members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. Its molecular formula is C₂₁H₁₈FN₅O, with a molecular weight of 375.407 g/mol [1]. This compound is characterized by its selective inhibition profile, demonstrating IC₅₀ values in the low nanomolar range against VEGFR and PDGFR kinases (e.g., KDR IC₅₀ = 4 nM) while showing minimal activity (IC₅₀ > 1 µM) against unrelated receptor tyrosine kinases, soluble tyrosine kinases, and serine/threonine kinases [1]. This selective targeting positions this compound as an attractive candidate for combination regimens with conventional chemotherapeutic agents.
The scientific rationale for combining this compound with chemotherapy stems from its ability to target multiple signaling pathways simultaneously. By inhibiting key angiogenic receptors and directly targeting tumor cell proliferation pathways, this compound addresses both the tumor microenvironment and cancer cell autonomy. This dual approach is particularly valuable in overcoming chemotherapy resistance mechanisms, which often involve upregulated survival pathways and angiogenesis in response to cytotoxic stress [2]. Furthermore, this compound has been shown to modulate drug transporter expression and function, potentially increasing intracellular concentrations of chemotherapeutic agents and enhancing their efficacy [3].
This compound exerts its antitumor effects through a multi-faceted mechanism that disrupts critical signaling cascades in both tumor cells and the supporting vasculature. As a receptor tyrosine kinase inhibitor, this compound primarily targets:
The downstream consequences of these inhibitions include reduced phosphorylation of key signaling molecules in the AKT/mTOR pathway, which serves as a central hub for regulating cell survival, proliferation, and metabolism [3] [2]. This pathway modulation represents a crucial mechanism through which this compound enhances the efficacy of chemotherapeutic agents.
The following diagram illustrates the key molecular targets of this compound and its downstream effects on signaling pathways when combined with chemotherapy:
Figure 1: this compound mechanism of action and synergy with chemotherapy. This compound inhibits multiple receptor tyrosine kinases, suppressing downstream AKT/mTOR signaling and enhancing chemotherapy efficacy.
The inhibition of these interconnected pathways leads to dysregulation of tumor cell survival mechanisms, making cancer cells more vulnerable to conventional chemotherapeutic agents. This mechanistic understanding provides the foundation for the empirically observed synergistic effects between this compound and various chemotherapy drugs.
Table 1: this compound monotherapy activity across cancer types
| Cancer Type | Cell Line/Model | IC₅₀ Value | Experimental Context | Reference |
|---|---|---|---|---|
| Cutaneous T-cell Lymphoma | HH cell line | 48.4 ± 20.4 nM | Long-term daily exposure | [3] |
| Gastric Cancer | SGC-7901 | 2.6-16.9 μmol/L | Dose-dependent growth inhibition | [2] |
| Gastric Cancer | Normal GES-1 epithelial cells | >100 μmol/L | Demonstrates tumor selectivity | [2] |
| Acute Myeloid Leukemia | FLT3-mutant cells | 4 nM | Profound apoptosis induction | [1] |
Table 2: Synergistic effects of this compound with chemotherapeutic agents
| Cancer Model | Chemotherapy Agent | Combination Index (CI) | Synergy Interpretation | Reference |
|---|---|---|---|---|
| Cutaneous T-cell Lymphoma | Metronomic Vinorelbine | CI < 1 | Strong synergism | [3] |
| Cutaneous T-cell Lymphoma | Metronomic Etoposide | CI < 1 | Strong synergism | [3] |
| Gastric Cancer | 5-FU | 0.017-0.589 | Strong synergism | [2] |
| Gastric Cancer | Cisplatin | 0.017-0.589 | Strong synergism | [2] |
| Gastric Cancer (Cisplatin-resistant) | Cisplatin | CI < 1 | Synergism in resistant cells | [2] |
The consistently low combination index values (CI < 1) across multiple cancer types and chemotherapeutic agents demonstrate the robust synergistic potential of this compound combinations. This synergy is particularly valuable in the context of drug-resistant malignancies, where this compound restores sensitivity to conventional chemotherapies [2].
Table 3: this compound effects on drug transporter expression and intracellular chemotherapy concentrations
| Parameter Measured | Effect of this compound | Magnitude of Change | Functional Consequence | Reference |
|---|---|---|---|---|
| ABCB1 gene expression | Strong reduction | Significant decrease | Reversal of multidrug resistance | [3] |
| ABCG2 gene expression | Strong reduction | Significant decrease | Reversal of multidrug resistance | [3] |
| Intracellular vinorelbine concentration | Significant increase | Enhanced accumulation | Improved cytotoxicity | [3] |
| Intracellular etoposide concentration | Significant increase | Enhanced accumulation | Improved cytotoxicity | [3] |
The ability of this compound to modulate drug transporter expression represents a crucial mechanism underlying its synergistic effects with chemotherapy. By reducing the expression of ATP-binding cassette transporters such as ABCB1 and ABCG2, this compound increases intracellular accumulation of chemotherapeutic agents, effectively bypassing a common mechanism of multidrug resistance in cancer cells [3].
Purpose: To evaluate the cytotoxic effects of this compound in combination with chemotherapeutic agents and assess synergy using standardized metrics.
Materials:
Procedure:
Synergy Calculation:
Purpose: To evaluate the effects of this compound and chemotherapy combinations on downstream signaling pathways and apoptosis.
Western Blot Analysis:
Cell Cycle and Apoptosis Analysis by Flow Cytometry:
Purpose: To evaluate the antitumor activity of this compound and chemotherapy combinations in mouse xenograft models.
Materials:
Procedure:
Data Analysis:
The following diagram outlines the comprehensive workflow for designing, conducting, and analyzing this compound combination therapy studies:
Figure 2: Comprehensive workflow for this compound combination therapy studies. The integrated approach includes in vitro screening, in vivo validation, and comprehensive data analysis.
Bliss Independence Model:
Highest Single Agent (HSA) Model:
Loewe Additivity Model:
For in vivo studies, specialized software such as invivoSyn provides robust methods for synergy assessment that account for tumor growth kinetics and handle missing or unbalanced data points [5]. The exponential growth rate (eGR) metric offers a comprehensive way to quantify overall treatment effects by considering the entire tumor growth curve rather than single time points.
Clinical investigation of this compound has included both monotherapy and combination approaches across various malignancies:
Acute Myeloid Leukemia: A phase 1 trial demonstrated that this compound was well tolerated in patients with refractory or relapsed AML, both as monotherapy and in combination with cytarabine. The recommended phase 2 doses were established at 15 mg for monotherapy and 10 mg when combined with cytarabine. Evidence of on-target kinase inhibition was observed in both FLT3-mutant and wild-type AML patients [4].
Non-Small Cell Lung Cancer: A randomized phase 2 trial evaluated two dose levels of this compound (0.10 mg/kg and 0.25 mg/kg daily) as second- or third-line therapy. The study reported an objective response rate of 5.0%, with a 16-week progression-free survival rate of 33.1%. The median overall survival was 9.0 months, demonstrating clinical activity in this advanced setting. The safety profile included fatigue (42%), decreased appetite (38%), hypertension (37%), and diarrhea (32%), with these events being more common in the higher dose group [7].
Hepatocellular Carcinoma: A phase 2 trial investigated this compound in patients with unresectable or metastatic hepatocellular carcinoma, showing evidence of antitumor activity [3].
Starting Dose Selection:
Safety Monitoring and Management:
Biomarker Assessment:
The comprehensive preclinical data summarized in these Application Notes demonstrate that This compound combination therapy holds significant promise for enhancing the efficacy of conventional chemotherapeutic agents across multiple cancer types. The consistent observation of strong synergistic effects (CI < 1) with various chemotherapy classes, coupled with the well-characterized effects on AKT/mTOR signaling and drug transporter expression, provides a solid mechanistic foundation for clinical development.
Future research directions should focus on:
The protocols and methodologies described herein provide a standardized framework for evaluating this compound combinations in both preclinical and clinical settings, facilitating systematic comparison across studies and accelerating the development of this promising therapeutic approach.
1. Drug Profile & Repositioning this compound is a small-molecule, multi-targeted receptor tyrosine kinase inhibitor investigated for hematologic malignancies and solid tumors but not yet approved for clinical use [1]. Recent drug repositioning efforts using bioinformatics and experimental validation have identified this compound as a potent anti-necroptosis agent [2]. It effectively blocks TNF-α-induced necroptosis, a key process in systemic inflammatory syndromes like sepsis, by directly inhibiting Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) activity [2].
2. Primary Mechanism of Action as a Kinase Inhibitor this compound was designed as an ATP-competitive inhibitor targeting members of the VEGF and PDGF receptor families [1]. Key targets and their half-maximal inhibitory concentration (IC₅₀) values from enzyme assays are summarized in Table 1.
Table 1: this compound Kinase Inhibition Profile (Enzyme Assays) [3]
| Target | IC₅₀ Value (nmol/L) |
|---|---|
| VEGFR-2 | 8.5 |
| FLT3 | 9.5 |
| PDGFR | 25 |
| VEGFR-1 | 30 |
| VEGFR-3 | 40 |
3. Newly Identified Mechanism: Necroptosis Inhibition In cellular models of TNF-α-induced necroptosis, this compound acts by directly suppressing RIPK1 kinase activity. This prevents the phosphorylation of RIPK1 and its downstream effector MLKL, thereby blocking necrosome formation and cell death [2]. The diagram below illustrates this pathway and this compound's intervention point.
Protocol 1: Dose-Response and IC₅₀ Determination for Necroptosis Inhibition
This protocol is adapted from a study validating this compound's anti-necroptotic effects [2].
1. Cell Culture and Preparation
2. Drug Treatment and Necroptosis Induction
3. Cell Viability Assay (ATP-based Luminescent Assay)
4. Data Analysis and IC₅₀ Calculation
Protocol 2: RIPK1 Kinase Activity Assay
This in vitro kinase assay confirms the direct molecular target [2].
Table 2 summarizes the key efficacy data for this compound from the described necroptosis inhibition assays.
Table 2: this compound Efficacy in Cellular Necroptosis Models [2]
| Cell Line | Assay Type | Reported IC₅₀ / EC₅₀ | Experimental Context |
|---|---|---|---|
| FADD-deficient Jurkat (Human) | Cell Viability (ATP assay) | IC₅₀ = 114.2 µM | Protection from TNF-α-induced death |
| Mouse Embryonic Fibroblasts (MEFs) | Cell Viability (ATP assay) | IC₅₀ = 51.3 µM | Protection from TNF-α-induced death |
| FADD-deficient Jurkat (Human) | Necroptosis Inhibition | EC₅₀ = 5.13 µM | Half-maximal effective concentration |
| Mouse Embryonic Fibroblasts (MEFs) | Necroptosis Inhibition | EC₅₀ = 0.14 µM | Half-maximal effective concentration |
The following diagram outlines the key steps for determining the IC₅₀ of this compound in a necroptosis assay, providing a clear experimental workflow.
Linifanib (ABT-869) is an orally active, multi-targeted receptor tyrosine kinase inhibitor that selectively inhibits vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families, making it a promising therapeutic agent for various cancers including hepatocellular carcinoma, non-small cell lung cancer, and ovarian cancer. [1] [2] [3] The simultaneous inhibition of these two receptor pathways achieves greater antitumor activity than targeting either receptor alone, as it disrupts critical processes in tumor progression and angiogenesis. [1] As this compound progresses through clinical trials and shows promise in phase 2 studies for various cancers, the development of reliable bioanalytical methods for its quantification in biological matrices becomes essential to support pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. [1] [4]
This application note provides detailed protocols for sample preparation, extraction, and analysis of this compound from biological matrices, particularly plasma, to support researchers in drug development and clinical monitoring. The methods described herein have been optimized for sensitivity, specificity, and high-throughput analysis, addressing the critical need for robust analytical procedures in both preclinical and clinical settings. We include comprehensive validation data and application examples to demonstrate the utility of these methods in various research contexts.
Protein precipitation is the most extensively used and straightforward method for extracting this compound from plasma samples. This technique offers the advantages of simplicity, rapid processing, and high recovery rates, making it suitable for high-throughput analyses in pharmacokinetic studies.
Procedure: Transfer 200 μL of plasma (calibration standards, quality control samples, or unknown samples) to a 1.5 mL centrifuge tube. Add 20 μL of internal standard working solution (1 μg/mL sunitinib in acetonitrile). Vortex the mixture for 30 seconds. Add 15 μL of formic acid to each tube to facilitate protein denaturation. Add 445 μL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 2 minutes to ensure complete mixing. Centrifuge at 12,500 rpm for 8 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 μL of mobile phase (acetonitrile:10 mM ammonium acetate, 60:40, v/v), vortex for 30 seconds, and inject 5 μL into the UHPLC-MS/MS system. [1]
Critical Parameters: The use of formic acid prior to acetonitrile addition significantly improves recovery by enhancing protein denaturation. Maintaining samples at low temperatures (4°C) during centrifugation minimizes analyte degradation. The evaporation step should be carefully controlled to prevent loss of the analyte, and the reconstitution solvent should closely match the mobile phase composition to ensure optimal chromatography. [1]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides an alternative approach for sample clean-up, particularly beneficial when simultaneous extraction of multiple tyrosine kinase inhibitors is required.
Procedure: To 100 μL of plasma sample in a 2 mL centrifuge tube, add 300 μL of acetonitrile and the internal standard. Vortex the mixture for 1 minute. Add a pre-measured QuEChERS extraction salt packet (containing anhydrous MgSO₄ and NaCl) to induce phase separation. Vortex vigorously for 2 minutes. Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing sorbents (e.g., C18, primary secondary amine). Vortex for 2 minutes and centrifuge again. Collect the supernatant, evaporate to dryness under nitrogen stream, and reconstitute in an appropriate volume of mobile phase for analysis. [5]
Advantages: This method offers superior clean-up of complex plasma matrices compared to simple protein precipitation, potentially extending column lifetime and reducing instrument maintenance. The d-SPE step effectively removes phospholipids and other matrix interferences that can cause ion suppression or enhancement in mass spectrometric detection. [5]
Table 1: Comparison of Sample Preparation Methods for this compound
| Parameter | Protein Precipitation | QuEChERS Method |
|---|---|---|
| Sample Volume | 200 μL plasma | 100 μL plasma |
| Extraction Solvent | Acetonitrile with formic acid | Acetonitrile |
| Clean-up Efficiency | Moderate | High |
| Processing Time | ~20 minutes | ~30 minutes |
| Recovery | >85% | >90% |
| Best Suited For | High-throughput analysis of single analyte | Multi-analyte methods and complex matrices |
Ultra-High Performance Liquid Chromatography (UHPLC) provides superior separation efficiency and faster analysis times compared to conventional HPLC, making it ideal for high-throughput bioanalytical applications.
Column: Acquity UPLC BEH C18 column (50 × 2.1 mm, i.d., 1.7 μm) maintained at ambient temperature. The small particle size (1.7 μm) of this column provides enhanced separation efficiency and peak resolution. [1]
Mobile Phase: Acetonitrile:10 mM ammonium acetate (60:40, v/v) in isocratic elution mode. The use of ammonium acetate as a buffer component improves ionization efficiency in mass spectrometric detection. [1]
Flow Rate: 0.3 mL/min with a total run time of 2.0 minutes only. The low flow rate reduces solvent consumption and is compatible with MS detection without requiring flow splitting. [1]
Injection Volume: 5 μL in partial loop mode with the autosampler temperature maintained at 10°C to ensure sample stability during the analysis sequence. [1]
Retention Times: this compound elutes at 0.68 minutes and the internal standard (sunitinib) at 0.44 minutes, demonstrating the rapid separation capability of this method. [1]
For laboratories without access to UHPLC systems, conventional HPLC methods with photodiode array (PDA) detection provide a reliable alternative for this compound analysis.
Column: Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, i.d., 5 μm) with a guard column of the same chemistry. The larger particle size and column dimensions make this method more accessible to a wider range of laboratories. [6] [7]
Mobile Phase: Acetonitrile:acetate buffer solution (pH 5) in a ratio of 50:50 (v/v) delivered in isocratic mode. The acidic pH of the buffer enhances peak shape for basic compounds like this compound. [6] [7]
Flow Rate: 1.0 mL/min with a typical run time of 10-15 minutes. The higher flow rate and longer column contribute to the extended analysis time compared to UHPLC methods. [6] [7]
Detection: Photodiode array detection at 230 nm, which corresponds to the maximum absorbance wavelength for this compound. [6] [7]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the gold standard for sensitive and specific detection of this compound in biological matrices.
Ionization Source: Electrospray ionization (ESI) in positive ion mode. The positive mode is optimal for this compound due to the presence of basic nitrogen atoms in its molecular structure that readily accept protons. [1] [5]
Mass Transitions: Multiple reaction monitoring (MRM) transitions are set at m/z 376.05 → 250.97 for this compound and m/z 399.12 → 283.02 for the internal standard (sunitinib). These transitions represent the precursor ion > product ion relationships that provide high specificity. [1]
Optimized Parameters: Capillary voltage: 3.5 kV; desolvation temperature: 350°C; source temperature: 150°C; desolvation gas flow: 600 L/h (nitrogen); collision gas flow: 0.1 mL/min (argon). Compound-specific parameters include cone voltage (46 V for this compound, 36 V for IS) and collision energy (30 eV for this compound, 22 eV for IS). [1]
For formulation analysis or when MS instrumentation is unavailable, spectrophotometric methods provide a cost-effective alternative for this compound quantification.
Charge-Transfer Complexation: this compound can be determined through charge-transfer (CT) complex formation with 2,3-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ). The method is based on the electron-donating property of this compound, which contains multiple potential electron-donating sites (three nitrogen atoms and one carbonyl oxygen atom). [8]
Detection Parameters: The CT complex exhibits maximum absorbance at 432 nm, with a stoichiometric ratio of 1:2 (this compound:DDQ). The method shows linear response in the range of 1.31-3.96 μg/well and has been successfully applied to the analysis of this compound in bulk and tablet formulations. [8]
Bioanalytical methods for this compound must be thoroughly validated to ensure reliability, accuracy, and precision according to regulatory guidelines such as those from the FDA and EMA.
Table 2: Validation Parameters for this compound Bioanalytical Methods
| Validation Parameter | Performance Characteristics | Acceptance Criteria |
|---|---|---|
| Linearity Range | 0.40-500 ng/mL (UHPLC-MS/MS) [1] | Correlation coefficient (r²) > 0.995 |
| Lower Limit of Quantification | 0.40 ng/mL (UHPLC-MS/MS) [1] | Accuracy and precision ≤ ±20% |
| Intra-day Precision | ≤10.6% RSD [1] | RSD ≤ 15% |
| Inter-day Precision | ≤10.6% RSD [1] | RSD ≤ 15% |
| Accuracy | 90.9-108.9% [1] | 85-115% of nominal value |
| Extraction Recovery | >85% (protein precipitation) [1] | Consistent and reproducible |
| Matrix Effects | Minimal ion suppression/enhancement | RSD ≤ 15% |
The validation data demonstrates that the UHPLC-MS/MS method for this compound meets all standard acceptance criteria for bioanalytical method validation. The method exhibits excellent sensitivity with an LLOQ of 0.40 ng/mL, sufficient for monitoring plasma concentrations in pharmacokinetic studies. The precision and accuracy values fall within the acceptable range, confirming the reliability and robustness of the method for routine analysis. [1]
The developed methods have been successfully applied to support pharmacokinetic evaluations of this compound in preclinical models. Following oral administration of this compound to rats, the UHPLC-MS/MS method enabled the characterization of its pharmacokinetic profile, including maximum concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), and elimination half-life (t½). [1] These studies confirmed that this compound is rapidly absorbed with peak plasma concentrations achieved approximately 2 hours after administration, with dose-proportional pharmacokinetics across the tested dose ranges. [1] [4]
The quantification of this compound in human plasma is essential for therapeutic drug monitoring (TDM), especially given the correlation between drug concentrations and both efficacy and adverse effects. [5] The UHPLC-MS/MS method capable of simultaneously analyzing this compound along with other tyrosine kinase inhibitors provides a valuable tool for optimizing dosing regimens in cancer patients, particularly those receiving combination therapies. [5] Exposure-response analyses have identified relationships between this compound exposure (Cmax and AUC) and safety endpoints, enabling the identification of appropriate doses for phase III clinical studies. [4]
Fluorescence quenching and molecular docking studies have been employed to investigate the interaction between this compound and bovine serum albumin (BSA), which serves as a model for human serum albumin. These studies revealed that this compound binds to site II of BSA primarily through hydrogen bonding and van der Waals forces, with a binding constant in the order of 10⁴ M⁻¹. [9] Understanding the protein binding behavior of this compound is crucial for predicting its distribution, free concentration, and elimination in vivo, as only the unbound drug is pharmacologically active. [9]
The following workflow diagram illustrates the complete process for sample preparation, analysis, and data processing for this compound in biological matrices:
Matrix Effects: To minimize ion suppression or enhancement in mass spectrometric detection, use a stable isotope-labeled internal standard if available. If not, select a structural analog with similar extraction recovery and ionization efficiency (e.g., sunitinib). [1] [5]
Carryover: To address potential carryover issues in the autosampler, include blank injections after high-concentration samples and implement thorough needle wash procedures using a solvent with strong eluting power (e.g., 80:20 methanol:acetonitrile). [1]
Column Performance: To maintain chromatographic integrity, use a guard column and avoid injecting samples with significant matrix components. Flush the system with high-water content mobile phase at the end of each sequence to prevent salt precipitation. [1] [5]
Sample Stability: this compound in plasma samples is stable for at least 6 months when stored at -80°C. Processed samples should be analyzed within 24 hours when stored in the autosampler at 10°C. [1]
The sample preparation and analytical methods detailed in this application note provide robust, sensitive, and reproducible approaches for quantifying this compound in biological matrices. The protein precipitation extraction followed by UHPLC-MS/MS analysis offers an optimal balance of simplicity, speed, and sensitivity for supporting pharmacokinetic studies and therapeutic drug monitoring. The provided validation data demonstrates that the method meets regulatory requirements for bioanalytical assays, ensuring the generation of reliable data for critical decision-making in drug development and clinical practice.
The following table consolidates the key experimental findings on Linifanib's efficacy in HNSCC cell lines.
| Cell Line / Model | Experimental Treatment | Key Outcomes & Measurements | Signaling Pathway Alterations |
|---|
| UMSCC-22A (Primary tumor) [1] [2] | this compound + γ-radiation | • IC₅₀: 21.2 µM [2] • Significant enhancement of radiation-induced cytotoxicity (p < 0.05) [1] [2] • Induction of G2/M cell cycle arrest [1] [2] • Increased apoptosis & PARP cleavage [1] [2] | • Reduced phosphorylation of STAT3 [1] [2] • Lower expression of Cyclin D1 and Survivin [1] [2] | | UMSCC-22B (Metastatic lymph node) [1] [2] | this compound + γ-radiation | • IC₅₀: 19.4 µM [2] • Significant enhancement of radiation-induced cytotoxicity (p < 0.05) [1] [2] • Induction of G2/M cell cycle arrest [1] [2] • Increased apoptosis & PARP cleavage [1] [2] | • Reduced phosphorylation of STAT3 [1] [2] • Lower expression of Cyclin D1 and Survivin [1] [2] |
Here are the methodologies used in the key experiments investigating this compound's radiosensitizing effects.
Objective: This protocol outlines the procedure for evaluating the radiosensitizing effect of the receptor tyrosine kinase inhibitor this compound on HNSCC cells in vitro.
Background: this compound inhibits VEGF and PDGF receptor families, key drivers of tumor growth and resistance [2] [3]. A major mechanism of its radiosensitization is the inhibition of the STAT3 signaling pathway, which is linked to radio-resistance in HNSCC [1] [2] [3]. This leads to downregulation of anti-apoptotic proteins and cell cycle regulators [1].
Workflow Overview: The diagram below illustrates the experimental workflow for investigating this compound's radiosensitizing effects.
Key Findings & Mechanism: The schematic below summarizes the proposed molecular mechanism by which this compound sensitizes HNSCC cells to radiation.
Linifanib (ABT-869) is a novel, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor with potent activity against members of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor families. This small molecule inhibitor was designed to suppress tumor progression by disrupting angiogenic signaling pathways and preventing the formation of new tumor vasculature. This compound has demonstrated significant antitumor activity across various hematologic malignancies and solid tumors, including ovarian cancer, hepatocellular carcinoma (HCC), gastric cancer, and cutaneous T-cell lymphoma (CTCL). Its therapeutic potential is particularly attributed to the ability to suppress key downstream signaling pathways, especially the AKT/mTOR signaling cascade, which serves as a critical regulator of cell growth, proliferation, and survival in numerous cancer types.
The structural specificity of this compound enables it to penetrate cell membranes and target intracellular kinase domains, thereby blocking phosphorylation events that activate downstream pro-survival signaling networks. This compound's targets include VEGFR, PDGFR-β, c-KIT, CSF-1R, and FLT-3, with its inhibition resulting in simultaneous disruption of multiple oncogenic pathways. Research has demonstrated that this compound effectively inhibits phosphorylation of PDGFR-β and its downstream effectors, including components of the PI3K/AKT/mTOR and Ras/Mek/Erk pathways, which are frequently hyperactivated in various cancers. This comprehensive signaling disruption positions this compound as a promising therapeutic agent, particularly in malignancies characterized by dysregulated angiogenesis and AKT/mTOR pathway activation.
This compound exerts its antitumor effects primarily through the coordinated inhibition of multiple receptor tyrosine kinases and their downstream signaling cascades. The drug directly targets VEGF and PDGF receptors, preventing their phosphorylation and subsequent activation of key survival pathways. This inhibition leads to substantial suppression of the PI3K/AKT/mTOR signaling axis, which represents a central node in regulating cellular proliferation, metabolism, and apoptosis. Mechanistic studies across various cancer models have consistently demonstrated that this compound treatment results in dose-dependent reduction of phosphorylated AKT at Ser473, accompanied by decreased phosphorylation of mTOR and its downstream effectors, including 4EBP1 and S6K1, which are essential for protein synthesis and cell growth.
The inhibition of AKT/mTOR signaling by this compound initiates a cascade of pro-apoptotic events and cell cycle alterations. Research in ovarian cancer models (OVCAR3 cells) revealed that this compound-induced suppression of phosphorylated AKT activates the transcription factor FOXO3, which translocates from the cytoplasm to the nucleus to regulate genes involved in apoptosis and cell cycle arrest. This signaling modulation results in increased expression of pro-apoptotic proteins such as Bax, decreased levels of anti-apoptotic proteins including Bcl-2 and Bcl-xL, and activation of caspase-3 and PARP cleavage. Additionally, this compound treatment causes cell cycle arrest at various phases (G0/G1, S, or G2/M), depending on the cancer type and cellular context, further contributing to its antitumor efficacy.
Recent investigations have uncovered that this compound treatment induces protective autophagy as a compensatory survival mechanism in cancer cells. In hepatocellular carcinoma models, this compound-mediated suppression of PDGFR-β and its downstream AKT/mTOR and Mek/Erk signaling pathways triggers elevated autophagic flux, characterized by increased LC3-I to LC3-II conversion, accumulation of autophagic vacuoles, and upregulation of autophagy-related proteins (ATG5, ATG7, and Beclin-1). This this compound-induced autophagy serves as a cytoprotective response, mitigating the drug's cytotoxic effects. Significantly, pharmacological or genetic inhibition of autophagy markedly enhances this compound's antitumor activity both in vitro and in vivo, suggesting that combination approaches targeting both pathways could substantially improve therapeutic outcomes.
Table 1: Key Signaling Molecules Affected by this compound Treatment
| Signaling Component | Effect of this compound | Functional Consequences |
|---|---|---|
| PDGFR-β phosphorylation | Dose-dependent inhibition | Disruption of downstream survival signals |
| AKT (pSer473) | Significant suppression | Reduced cell proliferation and survival |
| mTOR phosphorylation | Decreased activity | Inhibition of protein synthesis and cell growth |
| FOXO3 | Activation and nuclear translocation | Induction of pro-apoptotic gene expression |
| Bcl-2/Bcl-xL | Downregulation | Reduced anti-apoptotic protection |
| Cleaved caspase-3/PARP | Upregulation | Execution of apoptotic program |
| LC3-II/autophagic flux | Increased | Induction of cytoprotective autophagy |
This compound has demonstrated potent antitumor effects across a broad spectrum of cancer models, with varying sensitivity observed between different cancer types. In ovarian cancer research, this compound treatment significantly inhibited cell proliferation in OVCAR3 cells, with efficacy quantified through MTT assays, cell counting, and colony formation assays. The drug induced apoptotic cell death in a concentration-dependent manner, accompanied by characteristic morphological changes including cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Flow cytometry analyses confirmed substantial increases in apoptotic populations following this compound treatment, while Western blotting demonstrated activation of key apoptotic mediators. Similar results were observed in SKOV3 ovarian cancer cells, where this compound treatment additionally induced DNA damage and increased intracellular ROS levels, further contributing to its cytotoxic effects.
In cutaneous T-cell lymphoma models, long-term daily exposure to this compound potently inhibited proliferation of HH cells with an IC50 of 48.4 ± 20.4 nM, demonstrating remarkable potency against this malignancy. Concurrent Luminex analysis confirmed significant inhibition of phosphorylation within the AKT/mTOR signaling pathway. Gastric cancer studies revealed that this compound alone inhibited cell growth across multiple cell lines with IC50 values ranging from 2.6 to 16.9 μmol/L, while normal human gastric epithelial GES-1 cells exhibited considerably greater resistance (IC50 > 100 μmol/L), indicating a favorable therapeutic window. Importantly, across all cancer models, this compound-mediated cytotoxicity was closely associated with suppression of AKT/mTOR signaling, confirming this pathway as a central mechanism of its antitumor activity.
This compound demonstrates remarkable synergy with conventional chemotherapeutic agents and targeted therapies, significantly enhancing antitumor efficacy while potentially reducing required doses of individual drugs. In gastric cancer models, the combination of this compound with chemotherapeutic agents such as 5-fluorouracil (5-Fu) or cisplatin produced strong synergistic effects, with combination index (CI) values ranging from 0.017 to 0.589. These highly synergistic combinations resulted in enhanced cell cycle arrest, significantly increased apoptosis, and profound suppression of tumor growth in preclinical xenograft models. Similar synergistic interactions were observed in cutaneous T-cell lymphoma, where this compound combined with metronomic vinorelbine (mVNR) or etoposide (mETO) resulted in CI values < 1, indicating strong synergism.
Mechanistic studies revealed that these synergistic effects are mediated through enhanced suppression of RTK-mediated signaling networks. Combination treatments led to more profound inhibition of VEGFR, EGFR, and IGFR activation, resulting in compounded attenuation of downstream AKT/mTOR signaling. Additionally, this compound significantly increased intracellular concentrations of vinorelbine and etoposide in CTCL models by reducing expression of drug efflux transporters ABCB1 and ABCG2, thereby overcoming important mechanisms of chemoresistance. These findings provide a strong rationale for this compound-based combination regimens, particularly in malignancies exhibiting resistance to conventional therapies.
Table 2: this compound Efficacy Metrics Across Cancer Models
| Cancer Type | Cell Line/Model | Monotherapy IC50 | Key Synergistic Combinations | Combination Index (CI) |
|---|---|---|---|---|
| Ovarian Cancer | OVCAR3 | Significant proliferation inhibition | Data not available | Data not available |
| Ovarian Cancer | SKOV3 | Concentration-dependent apoptosis | Data not available | Data not available |
| Cutaneous T-cell Lymphoma | HH | 48.4 ± 20.4 nM | Metronomic Vinorelbine | < 1 (Strong synergism) |
| Cutaneous T-cell Lymphoma | HH | 48.4 ± 20.4 nM | Metronomic Etoposide | < 1 (Strong synergism) |
| Gastric Cancer | SGC-7901 | 2.6-16.9 μmol/L | 5-Fluorouracil | 0.017-0.589 |
| Gastric Cancer | SGC-7901 | 2.6-16.9 μmol/L | Cisplatin | 0.017-0.589 |
| Gastric Cancer | SGC-7901/DDP (cisplatin-resistant) | Similar to parental line | Cisplatin | 0.017-0.589 |
Protocol 1: MTT Assay for Cell Proliferation Purpose: To evaluate this compound's effect on cancer cell proliferation and determine IC50 values. Procedure:
Protocol 2: Colony Formation Assay Purpose: To assess long-term clonogenic survival after this compound treatment. Procedure:
Protocol 3: Flow Cytometry for Apoptosis Detection Purpose: To quantify this compound-induced apoptosis using Annexin V/propidium iodide staining. Procedure:
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining Purpose: To determine cell cycle distribution following this compound treatment. Procedure:
Protocol 5: Protein Extraction and Western Blotting Purpose: To evaluate this compound's effects on AKT/mTOR signaling and apoptotic proteins. Procedure:
Protocol 6: Autophagy Flux Monitoring Purpose: To evaluate this compound-induced autophagy and its functional significance. Procedure:
Figure 1: this compound-Mediated Suppression of AKT/mTOR Signaling Pathway. This diagram illustrates the molecular mechanism by which this compound inhibits receptor tyrosine kinases (VEGFR/PDGFR), leading to downstream suppression of PI3K/AKT/mTOR signaling. The inhibition activates FOXO3 transcription factor and regulates multiple cellular processes including apoptosis, autophagy, and cell cycle arrest. Red arrows indicate inhibitory effects, while blue arrows represent activation events.
Figure 2: Experimental Workflow for this compound Mechanism Studies. This flowchart outlines the comprehensive experimental approach for investigating this compound's mechanisms of action, from cell culture and treatment through multiple analytical endpoints to data integration and interpretation.
Research in hepatocellular carcinoma models demonstrates that autophagy inhibition represents a promising strategy to augment this compound's antitumor efficacy. This compound treatment induces cytoprotective autophagy through suppression of PDGFR-β-mediated AKT/mTOR signaling, creating a compensatory survival mechanism that limits its cytotoxic effects. The combination of this compound with autophagy inhibitors such as hydroxychloroquine (HCQ) – an FDA-approved lysosomotropic agent – significantly enhanced cell death in vitro and improved antitumor responses in mouse xenograft models. This combination approach effectively blocks the cytoprotective pathway, preventing cancer cells from evading this compound-induced cytotoxicity. Similar enhancement of this compound efficacy was observed with genetic inhibition of autophagy-related genes (ATG5, ATG7), confirming the specificity of this effect. These findings support the clinical evaluation of this compound in combination with autophagy inhibitors, particularly in malignancies with high basal autophagy flux or those developing adaptive autophagy in response to targeted therapy.
Protocol 7: this compound Combination with Chemotherapeutic Agents Purpose: To evaluate synergistic interactions between this compound and conventional chemotherapeutics. Procedure:
Data Analysis: Generate Fa-CI plots (fraction affected versus combination index) to quantify synergy across different effect levels. Mechanistic studies should include assessment of drug transporter expression (ABCB1, ABCG2) and intracellular chemotherapy accumulation.
This compound represents a promising multitargeted agent with potent activity against AKT/mTOR signaling pathways across diverse cancer models. Its mechanism of action involves coordinated inhibition of receptor tyrosine kinases, suppression of downstream survival signaling, induction of apoptotic cell death, and modulation of protective autophagy. The comprehensive experimental protocols outlined in this document provide robust methodologies for investigating this compound's antitumor effects, quantifying efficacy, and elucidating molecular mechanisms. The strong synergistic potential observed with conventional chemotherapeutics and targeted agents highlights opportunities for rational combination strategies that could enhance clinical efficacy and overcome resistance mechanisms.
Future research directions should focus on biomarker identification to predict patient response, optimization of combination schedules with chemotherapy and autophagy inhibitors, and evaluation in additional cancer types with activated AKT/mTOR signaling. The quantitative data and standardized protocols presented herein will facilitate systematic investigation of this compound's therapeutic potential and support translational efforts toward clinical application in malignancies dependent on dysregulated RTK and AKT/mTOR signaling pathways.
Q: What is a proven method to achieve high recovery for Linifanib from plasma? A high recovery rate of >95% for this compound from rat plasma can be achieved using a simple protein precipitation (PPT) technique with acetonitrile and formic acid, as developed for UHPLC-MS/MS analysis [1]. This method offers a significant improvement over earlier approaches.
The table below compares the improved method with previously reported techniques:
| Method Attribute | Older Methods (Low Recovery) | Improved UHPLC-MS/MS Method (High Recovery) |
|---|---|---|
| Extraction Technique | Automated Liquid-Liquid Extraction (LLE) [1], Salting-out assisted L/L Extraction [1] | Protein Precipitation (PPT) [1] |
| Reported Recovery | ~18% to 40% [1] | >95% [1] |
| Simplicity & Throughput | Requires specialized equipment (e.g., Hamilton automated liquid handler); more complex [1] | Simple manual procedure; high-throughput [1] |
| Key Additive | Not specified | Formic Acid [1] |
This protocol is adapted from the validated UHPLC-MS/MS method for determining this compound in rat plasma [1].
1. Reagents and Equipment
2. Sample Preparation Workflow Follow this procedure for each plasma sample (calibration standards, quality controls, and unknowns):
3. Critical Parameters for Success
The table below summarizes core parameters from two highly sensitive, validated methods for quantifying Linifanib in plasma. These provide a benchmark for your own method development.
| Parameter | Method 1 (UHPLC-MS/MS) [1] | Method 2 (UPLC-MS/MS) [2] | Impact on Sensitivity |
|---|---|---|---|
| Analytical Technique | UHPLC-MS/MS | UPLC-MS/MS | Provides high resolution & fast analysis. |
| Detection Mode | ESI-positive, MRM | ESI-positive, MRM | Ensures selective & sensitive detection. |
| Linear Range | 0.40 – 500 ng/mL | Information missing | Defines the quantifiable scope. |
| LLOQ (Lower Limit of Quantification) | 0.40 ng/mL | 5 ng/mL (for multi-analyte panel) | Direct measure of method sensitivity. |
| Sample Volume | 200 µL rat plasma | Information missing | Affects absolute amount of analyte. |
| Sample Preparation | Protein Precipitation (PPT) | QuEChERS | Key for sample clean-up & recovery. |
| Extraction Recovery | Information missing | Information missing | High recovery improves signal strength. |
| Chromatographic Column | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Zorbax RRHD Stablebond Aq (50 x 2.1 mm, 1.8 µm) | Small particle size increases efficiency. |
| Run Time | 2.0 minutes | 4.0 minutes (for 7 analytes) | Throughput vs. separation balance. |
Here are the detailed methodologies from the referenced studies, which you can adapt or use to troubleshoot your own protocols.
This method is optimized for speed and simplicity, achieving a low LLOQ of 0.40 ng/mL.
Sample Preparation (Protein Precipitation):
Chromatographic Conditions:
Mass Spectrometry (MS) Conditions:
This method uses QuEChERS for efficient sample clean-up and simultaneously analyzes this compound with six other tyrosine kinase inhibitors.
Sample Preparation (QuEChERS):
Chromatographic Conditions:
Mass Spectrometry (MS) Conditions:
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for improving this compound recovery in sample preparation?
Q2: My method suffers from significant matrix effects. How can I mitigate this?
Q3: Why should I use MRM mode in mass spectrometry?
For reliable quantification of linifanib in rat plasma, a specific and rapid UHPLC-MS/MS method has been developed and validated. The following table summarizes the key parameters [1].
| Parameter Category | Specification |
|---|
| Chromatography | Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) Mobile Phase: Acetonitrile - 10 mM Ammonium Acetate (60:40, v/v) Flow Rate: 0.3 mL/min Run Time: 2.0 min Retention Times: this compound: 0.68 min; Sunitinib (IS): 0.44 min | | Mass Spectrometry | Ionization: ESI-Positive MRM Transitions: this compound: m/z 376.05 → 250.97; Sunitinib (IS): m/z 399.12 → 283.02 Capillary Voltage: 3.5 kV Source Temp.: 150°C; Desolvation Temp.: 350°C | | Sample Preparation | Protein Precipitation with acetonitrile and formic acid. Internal Standard: Sunitinib. Reconstitution: in mobile phase. | | Validation Performance | Linearity: 0.40 - 500 ng/mL Accuracy: 90.9 - 108.9% Precision (Intra-/Inter-day): ≤10.6% |
The sample preparation workflow is straightforward, as illustrated below.
While specific stability data for this compound (e.g., freeze-thaw, long-term storage) is not provided in the search results, you can assess the stability of your sample during analysis using a general plasma stability assay protocol [2]. The core concept is to monitor the depletion of the parent compound over time.
Here are solutions to some frequently encountered problems:
Q1: What is the minimum required plasma volume for this analysis? The described method uses 200 µL of rat plasma, which is sufficient for a single analysis including the calibration curve and QC samples [1].
Q2: Can this method be applied to other biological matrices? While the method was validated for rat plasma, the core UHPLC-MS/MS parameters can be a starting point for method development in other matrices like human plasma or tissue homogenates. However, full re-validation would be necessary.
Q3: How should plasma samples be stored before analysis? Based on standard bioanalytical practice, the validation protocol stored prepared plasma calibration standards and QC samples at -80°C until analysis [1]. This is the recommended temperature for long-term storage of study samples.
Matrix effects (ME) occur when co-eluting substances from the sample plasma alter the ionization efficiency of your analyte, leading to suppressed or enhanced signals and compromising data accuracy. A core strategy for assessing ME is the post-column infusion experiment and the post-extraction spike method [1].
The following diagram illustrates the experimental workflow for the post-column infusion method, a key technique for visually assessing matrix effects.
For a quantitative measure, use the post-extraction spike method, calculating the Matrix Factor (MF) for each lot of control plasma [1]:
Matrix Factor (MF) = (Peak area of analyte spiked post-extraction) / (Peak area of analyte in neat solution)
The internal standard (IS) used should have a similar MF to the analyte; normalizing the analyte's MF by the IS's MF (IS-normalized MF) is a common acceptance criterion in method validation [1].
Here are practical strategies to minimize matrix effects, incorporating details from the published this compound method [2].
| Mitigation Strategy | Technical Implementation for this compound | Rationale |
|---|---|---|
| Sample Cleanup | Protein precipitation with acetonitrile & formic acid [2]. | Removes phospholipids, a major cause of ion suppression in ESI+ mode [1]. |
| Chromatographic Separation | Acquity UPLC BEH C18 column (50 x 2.1 mm, 1.7 µm); isocratic elution (ACN: 10mM Ammonium Acetate, 60:40); 0.3 mL/min flow [2]. | Separates this compound (t$_R$ 0.68 min) from early-eluting endogenous compounds; high-efficiency small particles improve resolution [3]. |
| Stable Isotope IS | Sunitinib used as IS [2]. (Note: A stable isotope-labeled this compound is ideal) | Compensates for variability in sample prep and ionization; co-elutes with analyte, experiencing nearly identical matrix effects. |
| Mobile Phase & Flow | Using 10 mM Ammonium Acetatae [2]. | Volatile buffers prevent ion source contamination; optimal flow rates improve desolvation and ionization efficiency. |
| Dilution | Not specified in the method, but a general strategy. | Diluting the final sample extract reduces the concentration of matrix components, thereby diminishing their impact. |
This procedure adapts standard validation practices [1] for quantifying matrix effects.
Prepare Solutions:
Analyze Samples: Inject Sets A and B into the UHPLC-MS/MS system using the described method [2].
Calculate Matrix Factor (MF) and IS-normalized MF:
MF_this compound = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)IS-normalized MF = MF_this compound / MF_ISAcceptance Criteria: The precision (CV%) of the IS-normalized MF across the six different plasma lots should be ≤ 15%. This demonstrates that the method is robust against inter-individual variations in plasma composition [1].
Q1: The developed this compound method uses Sunitinib as an IS. Is this sufficient to compensate for matrix effects? While the published method successfully used Sunitinib [2], a stable isotope-labeled internal standard (SIL-IS) of this compound itself (e.g., this compound-d4) is the gold standard. A SIL-IS has virtually identical chemical and chromatographic properties to the analyte, ensuring it experiences the same matrix effects and provides the most accurate correction. If signal suppression/enhanced remains a problem, synthesizing or sourcing a SIL-IS is the recommended path.
Q2: Despite optimization, significant ion suppression remains at the retention time of this compound. What should I investigate next? First, re-run the post-column infusion experiment to confirm the suppression is sharp and coincides with the analyte. If it is, consider:
Q3: Can I use a different column chemistry to reduce matrix effects for this compound? Yes. The BEH C18 column is excellent, but switching to a charged surface hybrid (CSH) C18 column can be beneficial for basic compounds like this compound, as it improves peak shape and loading capacity under low-pH conditions, which can enhance separation from interferences [3]. Alternatively, a phenyl-hexyl or fluoro-phenyl column offers different selectivity based on dipole-dipole and π-π interactions, which may better resolve this compound from specific matrix isobars [3].
The Combination Index (CI) is a quantitative measure used to determine the nature of drug interactions. The standard interpretation is as follows [1] [2] [3]:
The following table summarizes quantitative CI data from recent preclinical studies investigating this compound combinations.
| Cancer Type / Model | Combination Partner | Reported CI Values & Key Findings | Proposed Mechanism of Synergy |
|---|
| Cutaneous T-cell Lymphoma (CTCL) [4] | Metronomic Vinorelbine (mVNR) or Etoposide (mETO) | • Strong synergism (CI < 1) • this compound increased intracellular concentrations of VNR and ETO. • Suppressed ABCB1 and ABCG2 gene expression. | Targeting AKT/mTOR signaling pathway; Reduced drug efflux. [4] | | Gastric Cancer [5] | 5-Fluorouracil (5-Fu) or Cisplatin | • Strong synergy (CI range: 0.017 to 0.589) • Efficacy shown in chemo-resistant SGC-7901/DDP cells. • Enhanced apoptosis and cell cycle arrest. | Suppression of RTK-mediated AKT/mTOR signaling; Inhibition of VEGFR, EGFR, IGFR. [5] | | Anaplastic Thyroid Cancer (ATC) [6] | Irinotecan (via its metabolite SN-38) | • Strong synergism in ATC cell lines. • Combination produced complete responses in some mouse xenografts. • Significantly increased median survival in vivo. | Inhibition of phospho-CSF-1R signaling. [6] |
The methodology for determining CI is well-established and typically involves the following workflow, which applies to studying this compound with other agents:
Here is a detailed breakdown of each step:
log(Fa / (1 - Fa)) = m * log(D) - m * log(Dm)
where Fa is the fraction affected, D is the dose, Dm is the median-effect dose (IC50), and m is the slope of the curve.(d1, d2) that produces a given effect level Fa, the CI is calculated using the classic isobologram equation based on the Loewe additivity model [1] [2] [3]:
CI = (d1 / Dx,1) + (d2 / Dx,2)
Here, Dx,1 and Dx,2 are the doses of each drug alone required to produce the same effect x% (e.g., IC50 for 50% effect).DDCV Shiny App provides a multi-method visualization tool for drug interactions. [8]Q1: What are the most common synergistic partners for this compound in preclinical research? A1: Based on current literature, this compound has shown strong synergy with a range of chemotherapies, including DNA-damaging agents like cisplatin and irinotecan/SN-38, antimetabolites like 5-Fluorouracil (5-Fu), and other cytotoxics like vinorelbine and etoposide [4] [5] [6].
Q2: The CI values from my experiment are inconsistent across different effect levels (Fa). Why? A2: This is a common observation. Drug interactions can be dose-dependent. A combination might be strongly synergistic at IC90 (high effect) but only additive or even antagonistic at IC20 (low effect). It is crucial to report the Fa-CI plot (Fraction affected vs. Combination Index) for a complete picture, rather than a single CI value [1] [5].
Q3: Besides CI, what other evidence can support a claim of synergy for this compound? A3: The CI quantifies the interaction on a phenotypic level (e.g., cell death). To build a stronger case, you should investigate the mechanism of synergy (MoS). For this compound, this often involves:
Here are answers to some common questions researchers might have about this compound in the context of gastric cancer.
Q1: What is the evidence that this compound can reverse chemoresistance in gastric cancer?
Q2: What is the proposed mechanism by which this compound overcomes resistance?
Q3: Are there specific cell lines recommended for testing this compound combinations?
Q4: What are the optimal concentrations of this compound for in vitro experiments?
This section summarizes critical quantitative data and methodologies from the literature to help you design and troubleshoot your experiments.
The table below consolidates key experimental findings from a seminal study on this compound in gastric cancer models [1].
| Experimental Model | Treatment | Key Outcome(s) | Relevant Figures/Notes |
|---|---|---|---|
| Multiple Gastric Cancer Cell Lines | This compound + 5-FU or Cisplatin | Strong synergy (CI: 0.017 - 0.589) in cell viability assays [1]. | Table includes SGC-7901 and cisplatin-resistant SGC-7901/DDP lines. |
| SGC-7901 Cells (in vitro) | This compound + 5-FU | Increased S-phase cell cycle arrest [1]. | |
| SGC-7901 Cells (in vitro) | This compound + Cisplatin | Increased G2/M-phase cell cycle arrest [1]. | |
| SGC-7901 & MGC-803 Cells | This compound + Chemo | Significant increase in apoptosis vs. chemo alone (P < 0.001) [1]. | Measured via flow cytometry. |
| SGC-7901 Cells (Western Blot) | This compound + Chemo | Dose-dependent reduction in Bcl-2, Bcl-xL, CyclinD1; increase in cleaved PARP [1]. | |
| SGC-7901 & Xenografts | This compound + Chemo | Decreased phosphorylation of EGFR, IGFR, AKT, and mTOR [1]. | Mechanistic validation of pathway suppression. |
| Preclinical Xenograft Model | This compound + Chemo | Increased mouse survival; synergistic reduction in tumor size and angiogenesis [1]. | In vivo efficacy confirmation. |
Based on the search results, here are detailed methodologies for key experiments.
1. Protocol for In Vitro Synergy Studies (Cell Viability and Combination Index) This protocol is used to determine if this compound and a chemotherapeutic agent act synergistically.
2. Protocol for Mechanistic Analysis via Western Blotting This protocol is used to validate the suppression of the target AKT/mTOR pathway.
The following diagram illustrates the core mechanism of action of this compound in overcoming chemoresistance, as described in the literature [1].
(core mechanism based on [1])
The experimental workflow for investigating this compound's role in reversing chemoresistance generally follows the logic below, from in vitro validation to in vivo confirmation and mechanistic exploration.
(workflow synthesized from [1])
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| No synergy observed in combination studies. | Incorrect drug concentration ratios. | Perform a full dose-response matrix to find effective, minimally toxic concentrations for this compound (start with 0.05-0.1 μM) [1]. |
| High background cell death in control. | Serum starvation is too harsh or cell seeding density is too low. | Optimize serum concentration (e.g., 2% FBS) during treatment and ensure cells are in log-phase growth when seeded [1] [2]. |
| No change in p-AKT/mTOR in Western Blots. | Inefficient pathway inhibition or activation by growth factors in media. | Stimulate cells with relevant growth factors (EGF, IGF) post-treatment to better observe the inhibitory effect of this compound [1]. Always include positive and negative controls. |
| High toxicity in in vivo models. | Drug dosage is too high. | Refer to established preclinical studies for dosing guidance (e.g., this compound at 25-50 mg/kg/day orally in mice has been used) and monitor for signs of toxicity [1]. |
The following table summarizes the adverse events associated with linifanib and the general dose management strategies employed in clinical trials.
| Toxicity Category | Common Manifestations | Clinical Management Strategies |
|---|---|---|
| Hypertension | Grade 3 hypertension [1] [2] | Monitor blood pressure; manage with antihypertensive medication; consider dose interruption/reduction for severe cases [1]. |
| Fatigue / Asthenia | Grade 3/4 fatigue [1] | Supportive care; dose interruption or reduction [1]. |
| Dermatological | Palmar-plantar erythrodysesthesia (hand-foot syndrome) [2] | Dose interruption and subsequent reduction [1] [2]. |
| Gastrointestinal | Diarrhea [1] | Supportive care; dose modification as needed. |
| Laboratory Abnormalities | Increased ALT/AST, proteinuria, hypokalemia, hyperglycemia [1] [2] | Regular monitoring; dose interruption for abnormalities (e.g., ALT increase was a dose-limiting toxicity) [2]. |
In clinical studies, dose interruptions and reductions were frequently required to manage adverse events [1] [3]. For example:
This compound's mechanism of action and toxicities are linked to its inhibition of key signaling pathways. The diagram below illustrates these pathways, which are crucial to investigate in a research context when studying efficacy, resistance, or toxicity mechanisms.
Since explicit protocols are unavailable, here are key methodologies derived from the literature that you can adapt for your research.
| Experimental Goal | Key Methodologies from Literature | Relevant Cell Lines / Models |
|---|---|---|
| Viability & Synergy | MTT assay [4]; Combination Index (CI) calculation using the Chou-Talalay method [5]. | Human gastric cancer lines (SGC-7901, MGC-803) [5]; Breast cancer lines (MCF7, T47D) [4]. |
| Apoptosis & Cell Cycle | Flow cytometry for Annexin V/PI staining and cell cycle analysis (propidium iodide) [5]. | Same as above. Can use FLT3-ITD mutant cell lines (MV4-11) for leukemia studies [6]. |
| Mechanistic Signaling | Western blotting to assess phosphorylation/levels of key proteins (p-VEGFR, p-AKT, p-mTOR, p-ERK, p-STAT, p-GSK3β, Bcl-2, Cyclin D1, PARP cleavage) [5] [6]. | Same as above. Ba/F3 cells expressing FLT3-ITD are a validated model for FLT3 signaling studies [6]. |
| In-vivo Efficacy/Toxicity | Mouse xenograft models (e.g., gastric cancer, leukemia) [5] [6]; Monitor mouse survival, tumor volume/weight; assess angiogenesis (microvessel density); track body weight and signs of distress as toxicity proxies [5]. | SGC-7901 xenografts [5]; MV4-11 xenografts [6]. |
| Cell Line / Model | Species | EC₅₀ / IC₅₀ Value | Key Experimental Conditions | Citation |
|---|---|---|---|---|
| FADD-deficient Jurkat cells | Human | 5.13 µM (EC₅₀) | Induced by 50 ng/ml TNF-α; viability measured via ATP assay [1]. | |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 0.14 µM (EC₅₀) | Induced by TNF-α; viability measured via ATP assay [1]. | |
| Mouse Embryonic Fibroblasts (MEFs) | Mouse | 51.3 µM (IC₅₀) | Dose-response for cell viability (ATP assay) [1]. | |
| U937 cells (TSQ stimulus) | Human | >1.25 µM (Protective conc.) | 8-point titration; death measured by PI uptake via IncuCyte [2]. | |
| U937 cells (TSI stimulus) | Human | 22 µM (IC₅₀) | 8-point titration; death measured by PI uptake via IncuCyte [2]. |
Based on the cited research, here is a detailed methodology for determining this compound's EC₅₀ in inhibiting necroptosis [1].
1. Cell Preparation and Plating
2. Compound Treatment and Necroptosis Induction
3. Cell Viability Measurement Quantify cell viability using one of the following methods:
4. Data Analysis
The following diagram illustrates the necroptosis pathway and the reported site of inhibition for this compound, based on the research findings [1] [2].
The studies indicate that this compound acts by directly inhibiting the kinase activity of RIPK1, which in turn prevents the phosphorylation of both RIPK1 and its downstream effector, MLKL. This blockade stops the formation of the active necrosome complex, thereby protecting cells from necroptosis [1] [2].
| Parameter | This compound | Sorafenib | Result & Conclusion |
|---|---|---|---|
| Overall Survival (OS) | 9.1 months | 9.8 months | Hazard Ratio (HR): 1.046. No significant difference; trial failed to meet primary endpoint [1] [2]. |
| Time to Progression (TTP) | 5.4 months | 4.0 months | HR: 0.759. Statistically significant improvement for this compound (P = .001) [1] [2]. |
| Objective Response Rate (ORR) | 13.0% | 6.9% | Better tumor shrinkage with this compound [1] [2]. |
| Grade 3/4 Adverse Events | More frequent | Less frequent | Safety results significantly favored sorafenib (all P < .001) [1] [2]. |
The following diagram illustrates the signaling pathways targeted by this compound and the key outcomes of the clinical trial.
While this compound showed activity in improving Time to Progression and Objective Response Rate, its failure to demonstrate a survival advantage combined with its inferior safety profile led to its discontinuation from further development for advanced HCC [4]. Current treatment paradigms have shifted toward immune-based combination therapies, which have established new standards of care.
The table below summarizes the key efficacy and safety outcomes from the phase III trial comparing Linifanib and Sorafenib in patients with advanced hepatocellular carcinoma (HCC) [1].
| Parameter | This compound | Sorafenib | Hazard Ratio (HR) / Comparison | Statistical Significance (P-value) |
|---|---|---|---|---|
| Overall Survival (OS) | 9.1 months | 9.8 months | HR: 1.046 (95% CI: 0.896-1.221) | Not significant (Primary endpoint not met) |
| Time to Progression (TTP) | 5.4 months | 4.0 months | HR: 0.759 (95% CI: 0.643-0.895) | P = 0.001 |
| Objective Response Rate (ORR) | 13.0% | 6.9% | - | - |
| Grade 3/4 Adverse Events | More frequent | Less frequent | - | All P < 0.001 |
| Serious Adverse Events | More frequent | Less frequent | - | All P < 0.001 |
| AEs Leading to Drug Discontinuation | More frequent | Less frequent | - | All P < 0.001 |
For researchers, the detailed methodology of the cited trial is as follows:
The diagram below illustrates the targeted signaling pathways of this compound and sorafenib in hepatocellular carcinoma.
This diagram highlights the key differences in the drugs' mechanisms:
| Drug Name | Class / Selectivity | Key Safety Concerns (Grade 3+) from Clinical Trials | Common Adverse Events (All Grades) | Clinical Context & Notes |
|---|---|---|---|---|
| Linifanib | Selective VEGFR/PDGFR inhibitor [1] | Hypertension, Diarrhea, Proteinuria, Asthenia [2] | Hypertension, Diarrhea, Proteinuria, Hand-foot rash, Fatigue, Myalgia [2] [1] | HCC, NSCLC: Exposure-response analysis supported a fixed 17.5 mg starting dose for Phase III to manage AE risk [2]. |
| Axitinib | 2nd Gen., selective VEGFR-TKI (High potency) [3] | Hypertension (17%), Diarrhea (11%), Fatigue (10%) [4] | Diarrhea, Hypertension, Fatigue [4] | RCC (2nd line): Showed better tolerance vs. sorafenib and sunitinib in some studies; lower rates of hematological AEs [5]. |
| Sorafenib | 1st Gen., non-selective VEGFR-TKI (Low potency) [3] | Hand-foot syndrome (17%), Hypertension (12%), Diarrhea (8%) [4] | Diarrhea, HFSR, Hypertension, Alopecia, Anorexia [4] [6] | HCC, RCC: Established safety profile; higher TEE risk signal in pharmacovigilance studies [3]. |
| Sunitinib | Nonselective VEGFR-TKI (Low potency) [3] | Myelosuppression (Leukocytopenia, Thrombocytopenia), HFS [5] | Fatigue, Diarrhea, Nausea, Myelosuppression [6] | RCC: Higher rates of myelosuppression and AE-related dose reduction compared to axitinib, especially in Asian populations [5]. |
| Lenvatinib | Nonselective VEGFR-TKI (High potency) [3] | Strongest signal for Thromboembolic Events (TEEs) in pharmacovigilance [3] | Hypertension, Proteinuria, Fatigue [7] | HCC, Thyroid Cancer: FAERS database analysis showed the highest disproportionate reporting signal for TEEs (MI, PE) among VEGFR-TKIs [3]. |
The safety data in the table is derived from specific experimental protocols. Here are the methodologies for the key studies cited.
The following diagram illustrates the primary signaling pathways targeted by this compound and other VEGFR-TKIs, which are central to their mechanism of action and related toxicities.
This diagram shows that this compound and other TKIs primarily inhibit Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR. This blockade suppresses downstream signaling pathways (MAPK, PI3K/Akt), thereby inhibiting cancer cell proliferation and angiogenesis [1] [8]. However, inhibiting these critical pathways in healthy tissues is the fundamental cause of class-effect toxicities:
| Outcome Measure | Linifanib | Sorafenib | Hazard Ratio (HR) / Comparison | P-value |
|---|---|---|---|---|
| Overall Survival (OS) | 9.1 months | 9.8 months | HR, 1.046; 95% CI, 0.896–1.221 | Not significant |
| Time to Progression (TTP) | 5.4 months | 4.0 months | HR, 0.759; 95% CI, 0.643–0.895 | ( P = .001 ) |
| Objective Response Rate (ORR) | 13.0% | 6.9% | --- | --- |
| Grade 3/4 Adverse Events | More frequent | Less frequent | --- | ( P < .001 ) |
| AEs leading to discontinuation | More frequent | Less frequent | --- | ( P < .001 ) |
For researchers, the specific methodologies from the pivotal phase III trial are detailed below [1] [2].
The different efficacy and safety profiles of this compound and sorafenib stem from their distinct mechanisms of action. The following diagram illustrates the key tyrosine kinases targeted by each drug and the streamlined workflow of the phase III trial that generated the comparative data.
The table below summarizes the key findings from a high-precision QT study, which evaluated the effects of a single maximum tolerated dose (0.25 mg/kg) of Linifanib in patients with advanced solid tumors [1].
| Assessment Parameter | Findings for this compound (0.25 mg/kg) |
|---|---|
| Maximum ΔΔQTcF (Upper 95% CI) | 4.3 ms (at 3 hours post-dose) [1] |
| Regulatory Threshold | 10 ms (ICH E14 Guidance) [1] |
| Conclusion vs. Threshold | Did not meet the threshold for regulatory concern [1] |
| Patients with QTcF > 500 ms | 0 out of 24 patients [1] |
| Patients with ΔQTcF > 60 ms | 0 out of 24 patients [1] |
| Exposure-Response Slope | 0.01048 ms per μg/mL (P=0.1094, not significant) [2] |
| Predicted ΔQTcF at C~max~ | 3.56 ms (95% Upper Confidence Bound: 7.2 ms) [2] |
The data in the table above were generated using a rigorous clinical trial design. Here are the methodological details.
The following diagram illustrates the specific signaling pathways targeted by this compound and the general concern for cardiac repolarization in tyrosine kinase inhibitor (TKI) development.
The diagram highlights two key concepts:
| Drug (Targets) | Trial Phase & Comparator | Overall Survival (OS) | Progression-Free Survival (PFS)/ Time to Progression (TTP) | Common Adverse Events (AEs) |
|---|
| Linifanib (VEGFR, PDGFR) | Phase III vs. Sorafenib [1] | 9.1 mo vs. 9.8 mo (HR 1.05) | PFS: 4.2 mo vs. 2.9 mo (HR 0.81) | Diarrhea, hypertension, fatigue [2] | | Sunitinib (VEGFR, PDGFR, KIT, RET, FLT3) | Phase III vs. Sorafenib [1] | 7.9 mo vs. 10.2 mo (HR 1.30) | TTP: 4.1 mo vs. 3.8 mo (HR 1.13) | Hand-foot skin reaction (HFSR), neutropenia, thrombocytopenia [2] [3] | | Brivanib (VEGFR, FGFR) | Phase III vs. Sorafenib (First-line) [2] [1] | 9.5 mo vs. 9.9 mo (HR 1.07) | TTP: 4.2 mo vs. 4.1 mo (HR 1.01) | Fatigue, hyponatremia, AST elevation, hypertension [2] | | | Phase III vs. Placebo (Second-line) [2] | 9.4 mo vs. 8.2 mo (Not Significant) | TTP: 4.2 mo vs. 2.7 mo (HR 0.56) | Fatigue, asthenia, hypertension [2] |
The data in the table above comes from large, randomized Phase III trials, which provide the highest level of evidence for comparing drug efficacy.
Understanding the distinct molecular targets of these drugs provides context for their antitumor strategies and observed toxicities.
Key Experimental Findings on Mechanisms:
This compound (ABT-869) is a potent receptor tyrosine kinase (RTK) inhibitor. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against key targets [1].
| Target | IC₅₀ Value (nM) | Biological Context |
|---|---|---|
| PDGFRβ | 2 nM | In vitro kinase assay [1] |
| KDR (VEGFR-2) | 4 nM | In vitro kinase assay [1] |
| Flt-3 | 4 nM | In vitro kinase assay [1] |
| CSF-1R | 7 nM | In vitro kinase assay [1] |
| VEGF-stimulated HUVEC proliferation | 0.2 nM | Cellular potency assay [1] |
The following table compares the in vitro cellular kinase inhibition profiles of this compound and Cediranib (AZD2171), another potent VEGFR inhibitor.
| Target | This compound (IC₅₀) | Cediranib (IC₅₀) |
|---|---|---|
| VEGFR-1 (Flt-1) | Information not found | 1.2 nM [2] [3] |
| VEGFR-2 (KDR) | 4 nM [1] | Comparable to VEGFR-1 (Potent pan-VEGFR inhibitor) [2] [3] |
| c-Kit | Information not found | 1-3 nM (cellular phosphorylation); 13 nM (proliferation assay) [2] [3] |
| PDGFR-β | 2 nM [1] | 12-32 nM (cellular phosphorylation) [2] [3] |
The quantitative data for a meaningful comparison require an understanding of the experimental methods used to generate them.
The diagram below illustrates the VEGF signaling pathway and the inhibition points for tyrosine kinase inhibitors (TKIs) like this compound and Cediranib, as well as therapeutic antibodies.
The current search results are insufficient for a complete guide. Key information is missing for a full objective comparison:
To complete your comparison guide, I suggest you:
The table below summarizes the key efficacy and safety data from two primary phase II clinical trials of linifanib in advanced NSCLC.
| Trial Parameter | This compound + Chemotherapy (First-Line, NCT00716534) [1] | This compound Monotherapy (Second/Third-Line, NCT00517790) [2] |
|---|---|---|
| Patient Population | Chemonaive, stage IIIB/IV nonsquamous NSCLC [1] | Advanced NSCLC, 1-2 prior systemic therapies [2] |
| Treatment Arms | A: Placebo + Carboplatin/Paclitaxel B: this compound 7.5 mg + Carboplatin/Paclitaxel C: this compound 12.5 mg + Carboplatin/Paclitaxel [1] | 1: this compound 0.10 mg/kg 2: this compound 0.25 mg/kg [2] | | Primary Endpoint | Progression-Free Survival (PFS) [1] | Progression-Free Rate at 16 Weeks [2] | | Key Efficacy Results | Median PFS: Arm A: 5.4 months Arm B: 8.3 months (HR 0.51 vs A) Arm C: 7.3 months (HR 0.64 vs A)
Median OS: Arm A: 11.3 months Arm B: 11.4 months Arm C: 13.0 months [1] | Median PFS: 3.6 months (both doses) Median OS: 9.0 months Objective Response Rate (ORR): 5.0% [2] | | Common Treatment-Related Adverse Events | Increased toxicity vs. placebo: Hypertension, fatigue, diarrhea, proteinuria, palmar-plantar erythrodysesthesia (hand-foot syndrome) [1] | Hypertension (37%), Fatigue (42%), Decreased appetite (38%), Diarrhea (32%), Nausea (27%), Palmar-plantar erythrodysesthesia (24%), Proteinuria (22%) [2] |
To help you interpret the data, here are the methodologies used in the core trials.
This compound's activity and a potential predictive biomarker were also investigated in these trials.
Health Hazard;Environmental Hazard